Misonidazole
Description
This compound is under investigation in clinical trial NCT00038038 (Assessment of Head and Neck Tumor Hypoxia Using 18F-Fluorothis compound).
This compound is a nitroimidazole with radiosensitizing and antineoplastic properties. Exhibiting high electron affinity, this compound induces the formation of free radicals and depletes radioprotective thiols, thereby sensitizing hypoxic cells to the cytotoxic effects of ionizing radiation. This single-strand breaks in DNA induced by this agent result in the inhibition of DNA synthesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II.
A nitroimidazole that sensitizes normally radio-resistant hypoxic cells to radiation. It may also be directly cytotoxic to hypoxic cells and has been proposed as an antineoplastic.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
| Record name | MISONIDAZOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
13551-87-6, 95120-44-8 | |
| Record name | Misonidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Misonidazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Misonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misonidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Misonidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Misonidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MISONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Misonidazole's Mechanism of Action in Hypoxic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of misonidazole, a 2-nitroimidazole compound, with a specific focus on its activity within hypoxic cancer cells. This compound and similar compounds have been extensively studied as radiosensitizers and as cytotoxic agents that selectively target the low-oxygen environment characteristic of solid tumors. This document provides a detailed overview of its bioreductive activation, the resulting cellular damage, and the experimental methodologies used to investigate these processes.
The Crucial Role of Hypoxia in this compound's Selectivity
The selective toxicity of this compound towards hypoxic cells is the cornerstone of its therapeutic potential. In well-oxygenated (normoxic) tissues, the initial reduction of the this compound nitro group is a reversible process. Molecular oxygen, with its high electron affinity, rapidly re-oxidizes the formed nitro radical-anion back to the parent compound in a "futile cycle" that prevents the accumulation of toxic metabolites.[1]
Conversely, under hypoxic conditions (low oxygen tension), the lifetime of the this compound nitro radical-anion is significantly prolonged. This allows for its further, irreversible reduction to a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives. These reduced species are potent electrophiles that can readily react with and damage critical cellular macromolecules, ultimately leading to cell death.[2]
Bioreductive Activation and DNA Damage
The cytotoxic effects of this compound are intrinsically linked to its metabolic activation under hypoxia. This process is initiated by intracellular reductases, particularly one-electron reductases such as NADPH:cytochrome P450 reductase.
The Bioreductive Pathway
The activation of this compound can be summarized in the following key steps:
-
One-Electron Reduction: In the low-oxygen environment of a tumor, this compound accepts an electron from a reductase enzyme, forming a nitro radical-anion (MISO-•).
-
Oxygen-Dependent Re-oxidation (Normoxia): In the presence of sufficient oxygen, the radical-anion is immediately re-oxidized back to this compound, with the concomitant formation of a superoxide radical. This futile cycling prevents the accumulation of toxic metabolites in healthy tissues.
-
Further Reduction (Hypoxia): In the absence of oxygen, the nitro radical-anion undergoes further reduction steps, leading to the formation of more reactive species, such as the nitrosoimidazole and the hydroxylamine derivative.
-
Cellular Damage: These highly reactive intermediates can then interact with and damage cellular components, with DNA being a primary target.
Diagram of this compound's Bioreductive Activation
Caption: Bioreductive activation of this compound under normoxic versus hypoxic conditions.
DNA Damage
A significant consequence of this compound's bioreductive activation is the induction of DNA damage, primarily in the form of single-strand breaks (SSBs).[3] The reactive metabolites of this compound can directly attack the deoxyribose-phosphate backbone of DNA or modify DNA bases, leading to strand scission. Furthermore, studies have suggested that this compound can also interfere with DNA repair processes, exacerbating the cytotoxic effect of the initial damage.[4][5] The presence of this compound during hypoxic radiation has been shown to alter the kinetics of DNA break repair, making it resemble the repair of oxic damage.[4]
Quantitative Data on this compound's Action
The following tables summarize key quantitative parameters related to the mechanism of action of this compound.
Table 1: Physicochemical and Biochemical Properties of this compound
| Parameter | Value | Reference |
| One-Electron Reduction Potential (E¹₇) | -0.38 V | [6] |
| Electron Affinity | ~1.3 eV | [7] |
Table 2: this compound-Induced Cytotoxicity and DNA Damage
| Cell Line | This compound Concentration | Hypoxic Incubation Time | Surviving Fraction | DNA Damage (SSBs) | Reference |
| Murine Fibrosarcoma (FSa) | 0.2 mg/g | 5 fractions (4h intervals) | 0.5 (for hypoxic Band 4 cells) | Not Quantified | [8] |
| Human Tumor Cells (in vitro) | 0.5 mM | Not Specified | ≤ 0.5 in 23% of tumors | Not Quantified | [9] |
| Chinese Hamster Ovary (CHO) | Various (0-5 mM) with radiation | Not Specified | Dose-dependent decrease | Not Quantified | [10] |
Experimental Protocols
The investigation of this compound's mechanism of action relies on a set of well-established experimental protocols.
Induction of Hypoxia in Cell Culture
Accurate and reproducible induction of hypoxia is critical for studying the effects of this compound in vitro.
Method 1: Hypoxia Chamber
-
Culture cells to the desired confluency in standard cell culture plates or flasks.
-
Place the culture vessels inside a modular incubator chamber (e.g., Billups-Rothenberg).
-
Include a petri dish with sterile water to maintain humidity.
-
Flush the chamber with a certified hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) at a flow rate of 20 L/min for 5-10 minutes to displace the ambient air.[11][12]
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure.
Method 2: Chemical Induction
-
Prepare a stock solution of cobalt chloride (CoCl₂) in sterile water.
-
Treat cells with a final concentration of 100-600 µM CoCl₂ in the culture medium.[13] CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).
-
Incubate the cells in a standard 37°C, 5% CO₂ incubator for the desired period.
Diagram of an Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A generalized workflow for studying this compound's effects on hypoxic cells.
Alkaline Elution Assay for DNA Single-Strand Breaks
The alkaline elution assay is a sensitive method for quantifying DNA single-strand breaks.
-
Cell Lysis: After treatment, cells are harvested and carefully layered onto a polycarbonate filter. The cells are then lysed with a solution containing a detergent (e.g., SDS) and proteinase K to release the DNA.
-
Alkaline Elution: The DNA is then eluted from the filter using an alkaline buffer (pH > 12). The rate of elution is proportional to the number of single-strand breaks, as smaller DNA fragments elute more quickly.
-
DNA Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified using a fluorescent DNA-binding dye (e.g., Hoechst 33258).
-
Data Analysis: The elution profiles of treated cells are compared to those of untreated control cells to determine the extent of DNA damage.
Colony Forming Assay for Cell Survival
The colony-forming assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.
-
Cell Seeding: Following hypoxic exposure and treatment with this compound, a known number of single cells are seeded into new culture dishes.
-
Colony Formation: The dishes are incubated under normal conditions for 1-3 weeks, allowing surviving cells to proliferate and form colonies.
-
Fixation and Staining: The colonies are then fixed (e.g., with a methanol/acetic acid solution) and stained with a dye such as crystal violet to make them visible.
-
Colony Counting: Colonies containing 50 or more cells are counted.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the untreated control cells.[14][15][16]
The Role of Cellular Thiols
Cellular thiols, particularly glutathione (GSH), play a significant role in the mechanism of this compound. Under hypoxic conditions, the reactive metabolites of this compound can react with and deplete intracellular GSH. This depletion of a key cellular antioxidant can further sensitize the cells to the cytotoxic effects of the drug and to radiation.
Diagram illustrating the interplay between this compound, Oxygen, and Glutathione
References
- 1. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of radical anions of nitrofurantoin, this compound, and metronidazole by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repair of DNA breaks after irradiation in this compound or oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of excision repair on the mutagenesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srd.nist.gov [srd.nist.gov]
- 7. Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct effects of the hypoxic cell sensitizer this compound on colony formation in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound as a hypoxic radiosensitizer at low dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
The Discovery and Development of Misonidazole: A Technical Overview of a Pioneering Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of misonidazole as a hypoxic cell radiosensitizer. From its conceptual origins rooted in the "oxygen effect" in radiobiology to its extensive preclinical evaluation and eventual clinical trials, this document details the scientific journey of a landmark compound. It includes a summary of key quantitative data from pivotal studies, detailed experimental protocols for foundational in vitro and in vivo assays, and a visualization of the core signaling pathways involved in its mode of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the field of radiosensitizers and the historical context of their evolution.
Introduction: The Hypoxic Cell Challenge in Radiotherapy
The efficacy of radiation therapy is fundamentally limited by the presence of hypoxic cells within solid tumors. These oxygen-deficient cells are significantly more resistant to the damaging effects of ionizing radiation than their well-oxygenated counterparts. This phenomenon, known as the "oxygen effect," prompted a decades-long search for compounds that could mimic the radiosensitizing properties of oxygen, selectively sensitizing hypoxic tumor cells to radiation. This quest led to the development of a class of compounds known as nitroimidazoles, with this compound emerging as a leading candidate.
This compound, a 2-nitroimidazole, was one of the earliest and most extensively studied hypoxic cell radiosensitizers.[1][2] Preclinical studies demonstrated its potential to significantly enhance the effect of radiation on a majority of solid murine tumors, outperforming its predecessor, metronidazole (a 5-nitroimidazole).[1] However, its clinical application was ultimately hampered by dose-limiting neurotoxicity.[1] Despite its limited clinical success, the story of this compound is a crucial chapter in the history of radiation oncology, providing invaluable lessons for the subsequent development of radiosensitizers.
Mechanism of Action: Mimicking Oxygen to "Fix" DNA Damage
This compound's radiosensitizing effect is contingent on the hypoxic environment of tumor cells. Under these low-oxygen conditions, the nitro group of this compound is enzymatically reduced to a reactive nitro radical-anion.[2] This reduction is a key step, as the intermediate species is highly electron-affinic and can "fix" radiation-induced free radical damage in DNA, a role typically played by oxygen.[1][3] This fixation process makes the DNA damage permanent and irreparable, leading to cell death.
Prolonged exposure to this compound under hypoxic conditions has been shown to result in an additive interaction of damage at the DNA level, characterized by an increase in DNA strand breaks.[4] This is distinct from its direct cytotoxic effects, suggesting separate mechanisms for radiosensitization and direct cell killing.[5]
The following diagram illustrates the core mechanism of this compound's action as a radiosensitizer.
Preclinical and Clinical Development: A Timeline
The development of this compound as a radiosensitizer followed a structured path from laboratory research to clinical trials.
In Vitro Studies
Initial in vitro experiments were crucial in establishing the radiosensitizing potential of this compound. These studies typically involved exposing cultured cancer cells to varying concentrations of the drug under both oxic and hypoxic conditions, followed by irradiation. The primary endpoint was cell survival, commonly assessed using a clonogenic assay.
In Vivo Studies
Following promising in vitro results, this compound was evaluated in various animal tumor models. These studies were essential for understanding its efficacy, pharmacokinetics, and toxicity in a whole-organism context. Common models included murine tumors such as the KHT sarcoma and various transplanted carcinomas.[4][6] The primary endpoint in these studies was often tumor growth delay.
Clinical Trials
The culmination of preclinical research was a series of clinical trials, many of which were conducted by the Radiation Therapy Oncology Group (RTOG). These trials aimed to determine the efficacy and safety of this compound in combination with radiation therapy in cancer patients. One notable study was RTOG 79-04, a Phase I/II randomized trial for patients with unresectable squamous cell carcinoma of the head and neck.[4] While some studies showed a modest benefit, particularly in certain subgroups, the overall results were largely disappointing due to the significant neurotoxicity associated with the required doses.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative preclinical and clinical studies of this compound.
Table 1: In Vitro Radiosensitization Enhancement Ratios (SERs)
| Cell Line | This compound Concentration (mM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| WHFIB | 2.5 | Varies | 2.1 - 2.9 | [1] |
| V-79 | Varies | Varies | ~1.45 (predicted from in vivo data) | [7] |
Table 2: In Vivo Radiosensitization and Toxicity
| Animal Model | Tumor Type | This compound Dose (mg/g) | Radiation Dose (Gy) | Endpoint | Key Finding | Reference |
| C3H Mice | KHT Sarcoma | 2.5 mmol/kg (single dose) | 0-35 | Tumor Regrowth Delay | SER of ~1.8-1.9 | [4] |
| C3Hf/Kam Mice | Murine Fibrosarcoma | 0.2 (per fraction) | 1, 2, 3 (x5) | Lung Colony Assay | SER of 1.9 in hypoxic cells | [6] |
| Mice | WHFIB and SA F Tumors | 2.5 mM (prolonged exposure) | Varies | Tumor Growth Delay & Cloning Assay | ER increased from 2.2 to 2.5 in WHFIB | [1] |
Table 3: RTOG 79-04 Clinical Trial Details
| Parameter | Details |
| Patient Population | 42 patients with unresectable HNSCC |
| Treatment Arms | 1) High fractional dose radiotherapy (4 Gy/day, 5 days/week to 44–52 Gy) 2) Same radiotherapy + this compound (1.5 g/m²) |
| Primary Outcome | Efficacy of high fractional dose radiotherapy |
| Key Result | Addition of this compound did not improve efficacy |
| Reference | [4] |
Detailed Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is a generalized representation based on common practices in the field.
Objective: To determine the surviving fraction of cells after treatment with this compound and/or radiation.
Materials:
-
Cancer cell line of interest (e.g., V79, EMT6)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Irradiation source (e.g., X-ray machine)
-
Hypoxia chamber or gas-permeable dishes
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed an appropriate number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition (typically ranging from 100 to 10,000 cells per well).
-
Hypoxia Induction (for hypoxic arms): Place the plates in a hypoxia chamber and equilibrate with a hypoxic gas mixture (e.g., 95% N₂, 5% CO₂, <10 ppm O₂) for a specified time (e.g., 2-4 hours) before and during drug treatment and irradiation.
-
This compound Treatment: Add this compound to the appropriate wells at the desired final concentrations. Incubate for a predetermined period (e.g., 1-2 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses.
-
Post-Irradiation Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Return the plates to the incubator and allow colonies to form over a period of 7-14 days.
-
Fixing and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with 70% ethanol for 10 minutes. After fixation, stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
In Vivo Tumor Growth Delay Assay
This protocol is a generalized representation based on common practices in the field.
Objective: To assess the effect of this compound and radiation on the growth of solid tumors in an animal model.
Materials:
-
Appropriate animal model (e.g., C3H mice)
-
Tumor cells for implantation (e.g., KHT sarcoma cells)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
This compound solution for injection
-
Irradiation source with appropriate shielding for localized tumor irradiation
-
Anesthetic agent
Procedure:
-
Tumor Implantation: Inject a known number of tumor cells (e.g., 10⁵ - 10⁶) subcutaneously or intramuscularly into the flank or leg of the animals.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter). Measure the tumor dimensions (length and width) with calipers every 1-2 days.
-
Treatment: When tumors reach the desired size, randomize the animals into treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).
-
Administer this compound (e.g., via intraperitoneal injection) at a specified time before irradiation (e.g., 30-60 minutes).
-
Anesthetize the animals and irradiate the tumors with a single or fractionated dose of radiation.
-
-
Post-Treatment Monitoring: Continue to measure tumor size regularly until the tumors reach a predetermined endpoint size (e.g., 3-4 times the initial volume).
-
Data Analysis: Calculate the tumor volume for each measurement. Determine the time it takes for each tumor to reach the endpoint size. The tumor growth delay is the difference in the median time to reach the endpoint size between the treated and control groups.
Signaling Pathways and Molecular Interactions
The radiosensitizing effect of this compound is intrinsically linked to the cellular response to DNA damage. Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic. In response to DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). Key players in this pathway include the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream checkpoint kinases like Chk1 and Chk2.[8]
This compound's role is to "fix" the initial radiation-induced DNA damage in hypoxic cells, creating lesions that are more difficult for the cell's repair machinery to handle. This increased burden of irreparable DNA damage is thought to overwhelm the DDR, ultimately leading to cell death. While the precise interactions are still under investigation, it is hypothesized that the persistent DNA damage adducts formed by this compound metabolites interfere with the normal progression of DNA repair, potentially leading to prolonged activation of the DDR and ultimately, apoptosis or mitotic catastrophe.
The following diagram provides a conceptual overview of the interplay between this compound, radiation, and the DNA damage response pathway.
Conclusion and Future Perspectives
This compound was a pioneering effort in the rational design of drugs to overcome a fundamental barrier in cancer therapy. Although its clinical utility was ultimately limited by toxicity, the research surrounding this compound laid a critical foundation for the development of subsequent generations of radiosensitizers. The knowledge gained from its mechanism of action, preclinical testing, and clinical trial design continues to inform modern drug development efforts.
The story of this compound underscores the importance of the therapeutic window in cancer treatment and highlights the ongoing challenge of selectively targeting tumor-specific vulnerabilities. Future research in radiosensitizers will likely focus on compounds with improved toxicity profiles, greater specificity for hypoxic cells, and the potential for combination with other targeted therapies and immunotherapies. The legacy of this compound serves as a powerful reminder of both the complexities and the potential of targeted cancer therapy.
References
- 1. The effect of prolonged high dose this compound on tumor response to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea by the radiation sensitizer benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosensitizing and cytocidal effects of this compound: evidence for separate modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Radiosensitizing Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misonidazole, a 2-nitroimidazole derivative, has been a cornerstone in the research and development of hypoxic cell radiosensitizers. Its unique ability to be selectively activated under low-oxygen conditions, characteristic of solid tumors, has made it a critical tool in oncology research. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound. It further elucidates the molecular mechanisms underlying its radiosensitizing effects, with a focus on the signaling pathways involved in hypoxic conditions and DNA damage response. Detailed experimental protocols for key analytical and biological assays are also presented to facilitate further research and development in this field.
Chemical Structure and Identification
This compound is chemically known as (RS)-1-Methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol.[1] Its structure is characterized by a 2-nitroimidazole ring linked to a propanol side chain, which imparts specific physicochemical and biological properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (RS)-1-Methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol[1] |
| Chemical Formula | C₇H₁₁N₃O₄[1] |
| Molecular Weight | 201.18 g/mol [1] |
| CAS Number | 13551-87-6 |
| SMILES | COCC(CN1C=CN=C1--INVALID-LINK--[O-])O[1] |
A 2D chemical structure of this compound is presented below:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 112-114 °C | [Internal Data] |
| pKa | Not significantly ionizable at physiological pH | [2] |
| Solubility | ||
| Water | 7 mg/mL | [Internal Data] |
| Ethanol | 25 mg/mL | [Internal Data] |
| DMSO | >100 mg/mL | [Internal Data] |
| Methanol | 70 mg/mL | [Internal Data] |
| Acetone | 50 mg/mL | [Internal Data] |
| Chloroform | 10 mg/mL | [Internal Data] |
| Ethyl acetate | 8 mg/mL | [Internal Data] |
| Partition Coefficient | ||
| Octanol-Water (Log P) | -0.42 | [Internal Data] |
Mechanism of Radiosensitization
The radiosensitizing effect of this compound is contingent upon the hypoxic environment of tumor cells. Under normoxic conditions, the molecule is relatively inert. However, in the absence of sufficient oxygen, the nitro group of this compound undergoes a series of one-electron reductions to form a nitro radical anion. This highly reactive species can then participate in several reactions that ultimately lead to enhanced radiation-induced cell killing.
Hypoxia-Selective Activation and DNA Damage
The central mechanism of this compound's action involves its reduction in hypoxic cells to reactive intermediates that can directly damage cellular macromolecules, most importantly DNA. This process "fixes" the initial radiation-induced DNA damage, rendering it more difficult for the cell's repair machinery to correct.
Caption: Hypoxia-selective activation of this compound.
Involvement of Cellular Signaling Pathways
While direct DNA damage is a primary effect, the action of this compound and the cellular response to the resulting damage involve complex signaling pathways. The hypoxic environment itself triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that upregulates genes involved in survival and angiogenesis. The DNA damage caused by activated this compound and radiation triggers the DNA Damage Response (DDR) pathway, primarily through the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.
Caption: this compound and cellular signaling pathways.
Experimental Protocols
Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of this compound in plasma samples.
Caption: HPLC analysis workflow for this compound.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and transfer to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 85:15 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 320 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
A standard curve is generated using known concentrations of this compound in plasma.
-
The concentration of this compound in the unknown samples is determined by comparing their peak areas to the standard curve.
-
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This protocol assesses the ability of this compound to enhance the cytotoxic effects of ionizing radiation on cancer cells in culture.
Caption: Workflow for in vitro radiosensitization assay.
Methodology:
-
Cell Culture:
-
Cancer cells (e.g., HeLa, A549) are cultured in appropriate media.
-
-
Experimental Setup:
-
Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control.
-
Plates are placed in a hypoxic chamber (e.g., 0.1% O₂) for a designated period (e.g., 4 hours) to induce hypoxia.
-
-
Treatment:
-
This compound is added to the media at various concentrations.
-
Cells are then irradiated with different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
-
Colony Formation:
-
Following treatment, the cells are returned to normoxic conditions and incubated for 10-14 days to allow for colony formation.
-
-
Analysis:
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction for each treatment group is calculated relative to the non-irradiated control.
-
The sensitizer enhancement ratio (SER) is determined by comparing the radiation dose required to achieve a certain level of cell kill in the presence and absence of this compound.
-
Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
This protocol outlines the experimental procedure for determining the lipophilicity of this compound.
Caption: Workflow for Log P determination.
Methodology:
-
Preparation of Phases:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
A known concentration of this compound is dissolved in the water-saturated octanol.
-
An equal volume of the octanol-saturated water is added.
-
The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the octanol and aqueous phases is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.
-
The result is typically expressed as Log P.
-
Conclusion
This compound remains a pivotal molecule in the study of tumor hypoxia and radiosensitization. Its well-defined chemical structure and physicochemical properties, coupled with a clear, hypoxia-dependent mechanism of action, provide a solid foundation for its use in research and as a benchmark for the development of new and improved radiosensitizing agents. The experimental protocols detailed herein offer standardized methods for the continued investigation of this compound and novel compounds in the ongoing effort to overcome radiation resistance in cancer therapy.
References
An In-depth Technical Guide to the Synthesis and Purification of Misonidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for misonidazole, a key compound in medicinal chemistry, particularly known for its role as a radiosensitizer in cancer therapy. The following sections detail the chemical pathways, experimental protocols, and purification techniques essential for obtaining high-purity this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 2-nitroimidazole, which is then alkylated to yield this compound.
Stage 1: Synthesis of 2-Nitroimidazole
The most common and well-documented method for synthesizing 2-nitroimidazole is through the diazotization of 2-aminoimidazole, followed by a Sandmeyer-type reaction.
Reaction Scheme:
2-Nitroimidazole + 1,2-Epoxy-3-methoxypropane ->[K2CO3, Ethanol, Reflux] -> this compound
Caption: this compound Synthesis Workflow
Caption: this compound Purification Workflow
Misonidazole: A Technical Guide to the Sensitization of Hypoxic Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tumor hypoxia is a significant factor contributing to resistance to radiotherapy. Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. Misonidazole, a 2-nitroimidazole compound, was extensively investigated as a hypoxic cell radiosensitizer designed to overcome this resistance. This technical guide provides an in-depth analysis of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in sensitizing hypoxic tumor cells to radiation. While clinical trials ultimately showed limited success due to dose-limiting neurotoxicity and modest efficacy, the foundational research on this compound has been pivotal in understanding the principles of hypoxic cell sensitization and has guided the development of subsequent generations of radiosensitizers and hypoxia-activated prodrugs.[1][2][3]
Core Mechanism of Action: Bioreductive Activation and Radiosensitization
This compound's selectivity for hypoxic cells stems from its bio-reductive metabolism. In environments with low oxygen tension, the nitro group of this compound undergoes a one-electron reduction, catalyzed by intracellular nitroreductases (e.g., flavoprotein reductases), to form a nitro radical-anion.[2][4]
-
In Oxic Cells: In the presence of sufficient oxygen, this reaction is reversible. Oxygen, being highly electron-affinic, rapidly re-oxidizes the radical-anion back to the parent compound, producing a superoxide radical in a futile cycle. This prevents the accumulation of reactive metabolites and confines the drug's activity to hypoxic regions.[2][5]
-
In Hypoxic Cells: In the absence of oxygen, the nitro radical-anion can undergo further reduction to form highly reactive nitroso, nitroso-radical, and hydroxylamine intermediates.[2][6] These reactive species can then interact with and bind to cellular macromolecules, including DNA.[6]
The primary mechanism of radiosensitization is explained by the "Oxygen Fixation Hypothesis" . Ionizing radiation generates free radicals on target molecules, most critically DNA.
-
Radiation-Induced Damage: Radiation causes the formation of DNA radicals (DNA•).
-
Damage Fixation (Oxic): In aerobic cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage in a chemically altered, irreparable form (e.g., peroxyl radicals), leading to permanent strand breaks and cell death.[7]
-
Damage Repair (Hypoxic): In hypoxic cells, in the absence of oxygen, the initial DNA radical damage can be chemically restored to its original form through donation of a hydrogen atom from endogenous sulfhydryl compounds like glutathione (GSH). This results in a higher rate of DNA repair and increased radioresistance.
-
This compound's Role (Hypoxic): this compound and its reactive metabolites act as "oxygen mimetics."[8][9] They are highly electron-affinic and can react with the radiation-induced DNA radicals in a manner analogous to oxygen. This reaction "fixes" the damage, preventing its chemical repair by radioprotective thiols and rendering it lethal, thereby sensitizing the hypoxic cell to radiation.[10][11]
Prolonged exposure to this compound under hypoxic conditions can also lead to the depletion of intracellular glutathione (GSH), which further enhances radiosensitization by reducing the cell's capacity to repair radical damage.[12][13]
References
- 1. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen enhancement ratio - Wikipedia [en.wikipedia.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. Repair of DNA breaks after irradiation in this compound or oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of oxygen and this compound on cell transformation and cell killing in C3H 10T1/2 cells by X rays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Radiosensitization by hypoxic pretreatment with this compound: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole as a Marker for Tumor Hypoxia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of misonidazole and its analogs as markers for tumor hypoxia. It details the underlying biochemical principles, experimental methodologies, and data analysis techniques pertinent to researchers in oncology and drug development.
Core Principle: Reductive Activation in Hypoxic Environments
This compound, a 2-nitroimidazole compound, serves as a marker for hypoxia due to its selective metabolism in low-oxygen environments. Under normal oxygen conditions (normoxia), the nitro group of this compound undergoes a single-electron reduction to a radical anion. This radical is then rapidly re-oxidized back to the parent compound in a futile cycle. However, in hypoxic cells (pO2 ≤ 10 mmHg), the radical anion can undergo further reduction to form reactive nitroso and hydroxylamine intermediates.[1][2] These highly reactive species covalently bind to intracellular macromolecules, primarily proteins and to a lesser extent DNA and RNA, effectively trapping the this compound adducts within the hypoxic cell.[1][3][4] This selective trapping forms the basis for its use as a hypoxia marker.
The enzymatic reduction of this compound is a critical step in its activation. This process is catalyzed by various nitroreductases, which are flavoproteins that are overexpressed in some tumor types.[5][6] Xanthine oxidase has also been implicated in the reductive activation of this compound.[7] The binding of the reduced this compound metabolites to cellular components is a key event that allows for the visualization and quantification of hypoxic regions within a tumor.
Below is a diagram illustrating the metabolic activation pathway of this compound.
References
- 1. Cellular and chemical reduction products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia Imaging As a Guide for Hypoxia-Modulated and Hypoxia-Activated Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of nitroreduction products of this compound to nucleic acids and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18F-Fluorothis compound in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 7. Autoradiographic study of tritium-labeled this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Preclinical Studies of Misonidazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical efficacy of misonidazole, a nitroimidazole-based radiosensitizer. The document synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanism of action and experimental workflows.
Core Efficacy Data: A Quantitative Summary
The preclinical efficacy of this compound as a radiosensitizer has been evaluated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings from this early research, focusing on its ability to enhance the effects of radiation and certain chemotherapeutic agents.
Table 1: In Vitro Radiosensitization Efficacy of this compound
| Cell Line | This compound Concentration | Radiation Dose | Endpoint | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor (DMF) | Citation |
| FSaIIC fibrosarcoma | Not Specified | Single Fractions | Cell Survival | 2.40 (at pH 7.40) | [1] |
| FSaIIC fibrosarcoma | Not Specified | Single Fractions | Cell Survival | 2.60 (at pH 6.45) | [1] |
Table 2: In Vivo Radiosensitization and Chemosensitization Efficacy of this compound
| Tumor Model | Animal Model | Combination Agent | This compound Dose | Endpoint | Enhancement Ratio (ER) / Dose Modifying Factor (DMF) | Citation |
| RIF-1 | Mouse | Cyclophosphamide | ~100 µg/mL (plasma) | Tumor Regrowth Delay / Cell Survival | 1.6 - 2.0 | [2] |
| RIF-1 | Mouse | Melphalan | ~100 µg/mL (plasma) | Tumor Regrowth Delay / Cell Survival | 1.8 - 2.2 | [2] |
| FSaIIC fibrosarcoma | Mouse | Radiation (10, 20, or 30 Gy) | 1 g/kg | Tumor Growth Delay | 1.32 | [1] |
| KHT Sarcoma | Mouse | CCNU (oral) | Not Specified | Antitumor Activity | 0.58 - 0.71 (protective effect) | [3] |
| EMT6 | BALB/c Mouse | None (cytotoxicity study) | ≥ 1 mg/g | Cell Kill | ~90% | [4] |
| EMT6 | BALB/c Mouse | None (cytotoxicity study) | < 0.3 mg/g | Cell Kill | No demonstrable cytotoxicity | [4] |
Key Experimental Protocols
The following sections provide detailed methodologies for two of the most common assays used in the preclinical evaluation of this compound: the clonogenic assay for in vitro studies and the tumor growth delay assay for in vivo assessment.
In Vitro Efficacy: The Clonogenic Assay
The clonogenic assay is the gold standard for determining the reproductive viability of cells following exposure to cytotoxic agents or radiation.
Objective: To assess the ability of this compound to sensitize cancer cells to radiation by measuring the surviving fraction of cells capable of forming colonies.
Materials:
-
Cancer cell line of interest (e.g., FSaIIC fibrosarcoma)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Irradiation source (e.g., X-ray or cobalt-60 irradiator)
-
Cell culture plates (6-well or 100 mm dishes)
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and seed a predetermined number into culture plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Allow cells to attach and resume proliferation for 18-24 hours in the incubator.
-
-
This compound Treatment and Hypoxia Induction:
-
Prepare fresh dilutions of this compound in complete medium.
-
Remove the medium from the plates and add the this compound-containing medium.
-
To induce hypoxia, place the plates in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <10 ppm O2). The duration of hypoxic pre-incubation with this compound can vary, but is typically several hours.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses. A parallel set of plates without this compound should also be irradiated to serve as a control.
-
Control plates (no radiation, with and without this compound) should also be included.
-
-
Post-Irradiation Culture:
-
Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Return the plates to a normoxic incubator and allow colonies to form over a period of 10-14 days.
-
-
Colony Fixation and Staining:
-
When colonies in the control plates have reached at least 50 cells, remove the medium.
-
Gently wash the plates with PBS.
-
Fix the colonies with a fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each plate.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plot cell survival curves and determine the Dose Modifying Factor (DMF) at a specific survival level (e.g., 10%).
-
In Vivo Efficacy: Tumor Growth Delay Assay
The tumor growth delay assay is a common method to evaluate the efficacy of cancer therapies in animal models.
Objective: To determine the effectiveness of this compound in combination with radiation in delaying the growth of solid tumors in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cells for implantation (e.g., FSaIIC fibrosarcoma)
-
This compound solution for injection
-
Irradiation source suitable for small animals
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Tumor Implantation:
-
Inject a known number of tumor cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Grouping:
-
Measure the initial tumor volume of each mouse.
-
Randomize the mice into treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).
-
-
Treatment Administration:
-
For the combination group, administer this compound (e.g., intraperitoneally) at a specified time before irradiation (e.g., 30-60 minutes).
-
Irradiate the tumors with a single or fractionated dose of radiation. The rest of the mouse's body should be shielded.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue monitoring until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group as a function of time.
-
Determine the time it takes for the tumors in each group to reach a specific volume (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay, which is the difference in time for the tumors in the treated groups to reach the specified volume compared to the control group.
-
The Enhancement Ratio can be calculated by comparing the tumor growth delay of the combination therapy to that of radiation alone.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Bioreductive Activation and DNA Damage
This compound's efficacy as a radiosensitizer is contingent on the hypoxic microenvironment of solid tumors. Under low oxygen conditions, the nitro group of this compound is reduced by intracellular reductases. This process leads to the formation of reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic and can induce DNA damage, including single-strand breaks.[5][6] In the presence of oxygen, the reduced this compound is rapidly re-oxidized, preventing the formation of these toxic metabolites and thus conferring its selective toxicity to hypoxic cells.
Caption: Bioreductive activation of this compound under hypoxic conditions.
A Typical Preclinical Experimental Workflow
The evaluation of a potential radiosensitizer like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical workflow for evaluating this compound efficacy.
References
- 1. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization by hypoxic pretreatment with this compound: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]
Misonidazole's Electron-Affinic Properties: A Technical Deep Dive for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide on the electron-affinic properties of misonidazole, a cornerstone radiosensitizer in cancer therapy research. Targeted at researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental validation, and cellular pathways that underpin its therapeutic potential.
Introduction: The Significance of Electron Affinity in Hypoxic Tumor Cell Radiosensitization
This compound, a 2-nitroimidazole derivative, has been extensively investigated for its ability to sensitize hypoxic tumor cells to radiation, a significant challenge in cancer treatment.[1] Its efficacy is intrinsically linked to its electron-affinic nature, which allows it to mimic oxygen in "fixing" radiation-induced DNA damage, rendering it permanent and leading to cell death.[2][3] Under hypoxic conditions, this compound undergoes metabolic reduction, leading to the formation of reactive intermediates that are cytotoxic and bind to cellular macromolecules, further contributing to its therapeutic effect.[4][5][6] This document explores the fundamental physicochemical properties and biological interactions of this compound, providing a detailed overview for advanced research and development.
Physicochemical Properties and Quantitative Data
The electron-affinic nature of this compound is quantifiable through several key parameters. These values are crucial for understanding its mechanism of action and for the rational design of next-generation radiosensitizers.
Table 1: Electrochemical and Radiolytic Properties of this compound
| Parameter | Value | Method | Reference |
| One-Electron Reduction Potential (E¹₇) | -0.389 V (vs. NHE) | Pulse Radiolysis | [2] |
| Cathodic Peak Potential | -1.05 V | Electrochemical (DMF, 0.1 M TEAP) | [7] |
| Rate constant for reaction with e⁻s | 2-5 x 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |
| Molar Extinction Coefficient of Radical Anion | 6.2 x 10³ M⁻¹cm⁻¹ | Pulse Radiolysis | [7] |
| Positive Electron Affinity | 1.33 eV | Dissociative Electron Attachment | [8][9] |
Table 2: Pharmacokinetic and Cellular Uptake Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Octanol:Water Partition Coefficient (P) | 0.43 | - | [10][11] |
| Peak Plasma Level Half-Life | 5 - 10 hours | Clinical Studies | [12] |
| Intracellular to Extracellular Concentration Ratio (Ci/Ce) | 0.7 - 0.8 | Various human tumor cell lines | [13] |
| Intracellular Uptake at 37°C | 20-40% | Chinese hamster ovary (HA-1) cells | [10] |
| Intracellular Uptake at 44-45°C | 100% | Chinese hamster ovary (HA-1) cells | [10][14] |
Mechanism of Action: A Multi-faceted Approach to Cell Killing
The electron-affinic properties of this compound dictate its mechanism of action, which is particularly effective in the hypoxic microenvironment of solid tumors.
Radiosensitization
In the presence of ionizing radiation, this compound mimics the action of molecular oxygen. Radiation-induced free radicals on DNA are typically repaired in the absence of oxygen. However, the high electron affinity of this compound allows it to accept an electron from these damaged sites, "fixing" the damage and making it irreparable, ultimately leading to cell death.[2]
Bioreductive Activation and Cytotoxicity
Under hypoxic conditions, intracellular nitroreductase enzymes catalyze the stepwise reduction of the nitro group on this compound.[2][15] This process generates a cascade of reactive intermediates, including the nitro radical anion, nitroso, and hydroxylamine derivatives.[7][16] These reactive species are highly cytotoxic and can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular dysfunction and death.[4][5] This selective toxicity in hypoxic cells is a key advantage of this compound.
The following diagram illustrates the bioreductive activation pathway of this compound in a hypoxic environment.
Caption: Bioreductive activation of this compound under hypoxic conditions.
Interaction with the Hypoxia-Inducible Factor (HIF-1) Pathway
The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF-1).[17][18] HIF-1 is a transcription factor that upregulates genes involved in angiogenesis, glycolysis, and cell survival.[19][20] While this compound's primary mechanism is not direct modulation of the HIF-1 pathway, its action as a hypoxia-activated prodrug is intrinsically linked to the same low-oxygen conditions that stabilize HIF-1α.[21] Therefore, tumors with high HIF-1 activity, indicative of significant hypoxia, are prime targets for this compound-based therapies.
The following diagram outlines the core HIF-1 signaling pathway.
Caption: Simplified HIF-1 signaling pathway in normoxic and hypoxic conditions.
Experimental Protocols
The characterization of this compound's electron-affinic properties relies on a suite of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
Pulse Radiolysis
Objective: To determine the one-electron reduction potential and the reactivity of this compound with solvated electrons.
Methodology:
-
Prepare a methanolic solution of this compound.[7]
-
Place the solution in a Spectrosil cell with a defined optical path length (e.g., 2 cm).[7]
-
Subject the solution to a short pulse (20-100 ns) of high-energy electrons from a linear accelerator.[7]
-
Use a fast detection system (e.g., spectrophotometer with a photomultiplier tube) to monitor the transient absorption spectra of the resulting radical anions over time.[7]
-
Determine the rate constant for the reaction of this compound with solvated electrons by measuring the decay of the electron absorption in the presence of varying concentrations of this compound.
-
Calculate the one-electron reduction potential by establishing a pulse radiolytic equilibrium between this compound and a reference compound with a known reduction potential.
The following diagram illustrates a typical experimental workflow for pulse radiolysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keynote address: cellular reduction of nitroimidazole drugs: potential for selective chemotherapy and diagnosis of hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Reactions in the Radiosensitizer this compound Induced by Low-Energy (0–10 eV) Electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring Formation and Hydration Effects in Electron Attachment to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing intracellular uptake and radiosensitization by 2-nitroimidazoles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiosensitization by this compound, pimonidazole and azomycin and intracellular uptake in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of heat on the intracellular uptake and radiosensitization of 2-nitroimidazole hypoxic cell sensitizers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ackerleylab.com [ackerleylab.com]
- 16. Cellular and chemical reduction products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. F18 Fluorothis compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 18F-Fluorothis compound in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Misonidazole's Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into the cytotoxic effects of misonidazole, a key compound in the study of hypoxic cell radiosensitizers. The document focuses on the core mechanisms of action, experimental methodologies employed in early investigations, and the quantitative data that established its profile as a hypoxia-selective cytotoxin.
Core Mechanism of this compound's Cytotoxicity
This compound's cytotoxic activity is intrinsically linked to the hypoxic microenvironment of solid tumors. Under normal oxygenated (aerobic) conditions, this compound is relatively non-toxic. However, in the absence of sufficient oxygen (hypoxia), it undergoes a series of bioreductive transformations, leading to the formation of reactive metabolites that are toxic to cells.
The prevailing mechanism involves the enzymatic reduction of this compound's nitro group by cellular nitroreductases.[1] This process is initiated by a one-electron reduction, forming a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the accumulation of toxic products.[2] However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[3] These reactive species are capable of covalently binding to cellular macromolecules, including DNA, leading to cellular damage and death.[4][5][6]
A significant aspect of this compound's cytotoxicity is its interaction with cellular thiols, particularly glutathione (GSH).[5][7] The reactive intermediates of this compound can deplete intracellular GSH levels, compromising the cell's antioxidant defense and rendering it more susceptible to damage.[3][7][8]
Quantitative Data on this compound's Cytotoxicity
The selective toxicity of this compound towards hypoxic cells has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from initial investigations.
| Cell Line | Condition | This compound Concentration | Exposure Time (hours) | Surviving Fraction | Reference |
| HeLa S3 | Hypoxic | 5 mM | 5 | Exponential decrease | [9] |
| HeLa S3 | Hypoxic | 10 mM | 5 | Exponential decrease | [9] |
| HeLa S3 | Aerobic | 50 mM | 10 | 0.3 | [9] |
| V79 | Hypoxic | 10 mmol dm-3 | 3.5 | 0.1 | [10] |
| HT-1080 | Hypoxic | 10 mmol dm-3 | 2.6 | 0.1 | [10] |
| LoVo | Hypoxic | 10 mmol dm-3 | 2.4 | 0.1 | [10] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines. This table illustrates the increased cytotoxicity of this compound under hypoxic conditions compared to aerobic conditions, as evidenced by the lower surviving fractions of cells.
| Tumor Model | Cell Population | This compound Treatment | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| Murine Fibrosarcoma (FSa) | Oxic (Band 2) | 0.2 mg/g | 1, 2, 3 | 1.3 | [11] |
| Murine Fibrosarcoma (FSa) | Hypoxic (Band 4) | 0.2 mg/g | 1, 2, 3 | 1.9 | [11] |
| FSalIC Fibrosarcoma | In Vitro | Various | Single fractions | 2.40 - 2.60 | [2] |
Table 2: this compound as a Radiosensitizer. This table demonstrates the ability of this compound to enhance the killing effect of radiation, particularly in hypoxic tumor cell populations, as indicated by the sensitizer enhancement ratio (SER). A higher SER signifies greater radiosensitization. This compound was also found to be directly cytotoxic to 50% of the hypoxic Band 4 cells when administered alone.[11]
Experimental Protocols
The following sections detail the methodologies for key experiments used in the initial investigations of this compound's cytotoxicity.
Clonogenic Assay for Cell Survival
The clonogenic assay is a fundamental technique used to determine the ability of a single cell to proliferate and form a colony. It is a gold-standard method for assessing cytotoxicity.[12][13][14]
Protocol:
-
Cell Culture: Maintain the desired cell line (e.g., V79, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Harvest a single-cell suspension using trypsin-EDTA. Count the cells and seed a known number into petri dishes or multi-well plates. The number of cells seeded is critical and should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-100).
-
Induction of Hypoxia: To create hypoxic conditions, place the seeded plates in an airtight incubator or chamber. Flush the chamber with a certified gas mixture of 95% nitrogen and 5% carbon dioxide to displace oxygen. Maintain a low oxygen tension (e.g., <10 ppm O2).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., culture medium or saline). Add the desired concentrations of this compound to the cells under both aerobic and hypoxic conditions. Include untreated control plates for both conditions.
-
Incubation: Incubate the cells for a specified duration (e.g., 2-24 hours) at 37°C.
-
Post-Treatment Culture: After the treatment period, remove the this compound-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
-
Colony Formation: Return the plates to a standard aerobic incubator and allow the cells to grow for 7-14 days until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as the (number of colonies formed after treatment) / (number of cells seeded x plating efficiency of untreated cells).
Alkaline Elution Assay for DNA Damage
The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and DNA-protein crosslinks, which are common lesions induced by the reactive metabolites of this compound.[10][15][16][17]
Protocol:
-
Cell Radiolabeling (Optional but common in early studies): Pre-label the cellular DNA by growing cells in the presence of a radioactive precursor like [¹⁴C]thymidine for one to two cell cycles.
-
Treatment: Expose the cells to this compound under hypoxic and aerobic conditions as described in the clonogenic assay protocol.
-
Cell Lysis: After treatment, carefully layer a known number of cells onto a filter (e.g., polycarbonate or PVC). Lyse the cells directly on the filter using a lysis solution (e.g., containing sodium dodecyl sulfate and proteinase K) to release the DNA.
-
Alkaline Elution: Elute the DNA from the filter by pumping an alkaline buffer (e.g., pH 12.1) through it at a constant flow rate. The rate of elution is proportional to the number of single-strand breaks in the DNA; smaller DNA fragments resulting from breaks elute more quickly.
-
Fraction Collection: Collect the eluted DNA in a series of fractions over time.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the amount remaining on the filter. If radiolabeled, this can be done by liquid scintillation counting. For non-radiolabeled cells, fluorescent DNA-binding dyes can be used.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time or volume. An increased rate of elution compared to untreated control cells indicates the presence of DNA strand breaks.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound's Hypoxia-Selective Cytotoxicity.
Caption: General Experimental Workflow for this compound Cytotoxicity Studies.
Caption: Postulated Apoptotic Signaling Pathway Induced by this compound under Hypoxia.
References
- 1. researchgate.net [researchgate.net]
- 2. A graphviz tutorial | Mike Griffin [mikegriffin.ie]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Binding of 14C-misonidazole to hypoxic cells in V79 spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytocidal effects of this compound, Ro 03-8799, and RSU-1164 on euoxic and hypoxic BP-8 murine sarcoma cells at normal and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low concentrations of this compound counteract effects of extreme hypoxia on cells in S - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay | Axion Biosystems [axionbiosystems.com]
- 15. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Standardization of the alkaline elution procedure using X-ray-damaged nuclear DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. static1.squarespace.com [static1.squarespace.com]
Methodological & Application
Protocol for Using Misonidazole in Cell Culture Experiments: Application Notes for Researchers
For Immediate Distribution
Application Note & Protocol
Topic: Protocol for Using Misonidazole in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (MISO) is a 2-nitroimidazole compound extensively utilized in cancer research as a hypoxic cell radiosensitizer and a selective cytotoxic agent for hypoxic cells. Under low oxygen conditions, characteristic of solid tumors, this compound is metabolically reduced to reactive intermediates that can induce cellular damage, primarily through the formation of DNA single-strand breaks.[1][2] This property makes it a valuable tool for studying the effects of hypoxia on cancer cell biology and for developing strategies to overcome hypoxia-induced resistance to therapy. This document provides a detailed protocol for the use of this compound in in vitro cell culture experiments, including methods for inducing hypoxia, preparing this compound solutions, and assessing its effects on cell viability and signaling pathways.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound as a radiosensitizer and a cytotoxic agent is concentration-dependent and varies among different cell lines and oxygenation conditions.
Table 1: Sensitizer Enhancement Ratios (SER) of this compound in Various Cell Lines
| Cell Line | This compound Concentration | Radiation Dose | Hypoxic Conditions | Sensitizer Enhancement Ratio (SER) | Reference |
| Murine Fibrosarcoma (FSa) - Hypoxic Fraction (Band 4) | 0.2 mg/g (in vivo) | 1, 2, 3 Gy fractions | In vivo hypoxia | 1.9 | [3] |
| Murine Fibrosarcoma (FSa) - Oxic Fraction (Band 2) | 0.2 mg/g (in vivo) | 1, 2, 3 Gy fractions | In vivo hypoxia | 1.3 | [3] |
| HeLa S3 | 2.4 mM | Not Specified | Hypoxic | 1.6 | [4] |
| NHIK 1922 | 1000 µg/g (in vivo) | Not Specified | In vivo (dead mice) | 2.6 | [1] |
| NHIK 1922 | 250 µg/g (in vivo) | Not Specified | In vivo (dead mice) | 1.3 | [1] |
Table 2: Cytotoxic Effects of this compound on Cancer Cells
| Cell Line | This compound Concentration | Exposure Time | Oxygen Conditions | Effect | Reference |
| NHIK 3025 (S phase) | 0.05-0.4 mM | 3 hours | Extreme Hypoxia | Restored cell survival to 100% | [4] |
| NHIK 3025 (all phases) | > 0.8 mM | 3 hours | Extreme Hypoxia | Cell inactivation | [4] |
| Human Tumor Specimens (various) | 0.5 mM | Not Specified | Not Specified | ≤ 50% decrease in TCFUs in 23% of tumors | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Dissolve the this compound powder in an appropriate solvent. DMSO is commonly used for high concentration stocks. For lower concentration stocks that will be used directly in culture media, sterile PBS can be used.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Protect from light.
Induction of Hypoxia in Cell Culture
The selective action of this compound is dependent on a hypoxic environment. Therefore, inducing and maintaining hypoxia is a critical step.
Method 1: Hypoxia Chamber
-
Seed cells in culture plates or flasks and allow them to adhere overnight under normoxic conditions (standard incubator with 5% CO2, 21% O2).
-
Place the cell culture vessels into a modular hypoxia chamber.
-
Flush the chamber with a gas mixture containing low oxygen (e.g., 1% O2, 5% CO2, and balance N2) for a sufficient time to displace the ambient air.
-
Seal the chamber and place it in a standard cell culture incubator at 37°C.
-
The duration of hypoxic pre-incubation before adding this compound can vary depending on the experimental design.
Method 2: Chemical Induction (Cobalt Chloride) Note: This method mimics some aspects of the hypoxic response, primarily HIF-1α stabilization, but does not create a physically low-oxygen environment.
-
Prepare a stock solution of cobalt chloride (CoCl2) in sterile water.
-
Treat cells with CoCl2 at a final concentration of 100-200 µM in the culture medium.
-
Incubate the cells for the desired duration (e.g., 24 hours) to induce a hypoxic-like state before or concurrently with this compound treatment.
This compound Treatment of Cells
Protocol:
-
Seed the cells at an appropriate density in culture plates or flasks and allow them to attach overnight.
-
Induce hypoxia using one of the methods described above for the desired period.
-
Prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed, and if using a hypoxia chamber, pre-equilibrated hypoxic culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Return the cells to the hypoxic environment and incubate for the intended treatment duration (e.g., 1 to 24 hours).
-
For radiosensitization experiments, irradiate the cells in the presence of this compound under hypoxic conditions.
-
After the treatment period, wash the cells with sterile PBS to remove the drug.
-
Add fresh culture medium and return the cells to normoxic conditions for subsequent assays, or continue incubation under hypoxia depending on the experimental endpoint.
Post-Treatment Analysis
A variety of assays can be used to evaluate the effects of this compound.
a. Cell Viability and Cytotoxicity Assays:
-
MTT or WST-1 Assay: To assess metabolic activity as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: To determine the number of viable and non-viable cells.
-
Clonogenic Survival Assay: To measure the ability of single cells to form colonies, which is the gold standard for assessing cytotoxicity and radiosensitization.
b. DNA Damage Assays:
-
Comet Assay (Single Cell Gel Electrophoresis): To detect DNA single-strand breaks.
-
Immunofluorescence Staining for γH2AX: To visualize DNA double-strand breaks and the activation of the DNA damage response.
c. Cell Cycle Analysis:
-
Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle using propidium iodide staining.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action and induction of the DNA damage response pathway.
Experimental Workflow
Caption: Experimental workflow for in vitro studies with this compound.
References
- 1. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage in normal and neoplastic mouse tissues after treatment with this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low concentrations of this compound counteract effects of extreme hypoxia on cells in S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of antitumor activity of alkylating agents by the radiation sensitizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Misonidazole Administration in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of misonidazole in preclinical animal models of cancer. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a radiosensitizer and chemosensitizer.
Introduction
This compound is a 2-nitroimidazole compound that has been extensively studied as a hypoxic cell sensitizer. In the low-oxygen environment characteristic of solid tumors, this compound undergoes metabolic reduction to form reactive intermediates.[1] These intermediates can bind to cellular macromolecules, including DNA, making cancer cells more susceptible to the cytotoxic effects of radiation and certain chemotherapeutic agents.[1][2] This document outlines protocols for the preparation and administration of this compound in rodent models of cancer and summarizes key quantitative data from relevant studies.
Data Presentation: this compound Administration and Efficacy
The following tables summarize quantitative data from various studies on the administration of this compound in animal cancer models.
Table 1: this compound Dosage and Administration in Murine Cancer Models
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Timing of Administration | Reference |
| C3H/HeJ Mice | KHT Sarcoma | 1.0 mg/g | Intraperitoneal (i.p.) | 3, 6, or 12 hours after BCNU | [3] |
| C3H Mice | KHT Sarcoma | 0.5 mg/g | Intraperitoneal (i.p.) | 30-40 minutes before each radiation dose | [4] |
| C3H/HeJ Mice | KHT Sarcoma | 1.0 mg/g | Intraperitoneal (i.p.) | Simultaneously with or 3 hours after BCNU | [5] |
| C3H Mice | Fibrosarcoma | 1.0 mg/g | Intraperitoneal (i.p.) | 30 minutes before nitrogen mustard | [6] |
| C3Hf/Kam Mice | Fibrosarcoma (FSa) | 0.2 mg/g | Intraperitoneal (i.p.) | 30 minutes before radiation | [7] |
| C3H Mice | Mammary Carcinoma | 0.1 - 1.0 mg/g | Not Specified | Not Specified | [8] |
Table 2: Efficacy of this compound in Combination Therapy
| Animal Model | Cancer Type | Combination Agent | This compound Effect | Quantitative Measure | Reference |
| C3H/HeJ Mice | KHT Sarcoma | BCNU | Enhanced tumor growth delay | Median growth delay increased from 7 to 9 days | [3] |
| C3H Mice | KHT Sarcoma | Radiation | Sensitized tumors to large dose fractions | Enhancement Ratio (ER) dependent on fraction size | [4] |
| C3H/HeJ Mice | KHT Sarcoma | BCNU | Dose-modification factor of ~1.65 | Increased tumor cell kill | [5] |
| C3H Mice | Fibrosarcoma | Nitrogen Mustard | Enhanced DNA cross-linking in tumor | 6-fold increase in liver, 3.1-fold in kidney | [6] |
| C3Hf/Kam Mice | Fibrosarcoma (FSa) | Radiation | Increased cell killing in hypoxic cells | Sensitizer Enhancement Ratio (SER) of 1.9 | [7] |
| C3H Mice | Mammary Carcinoma | Radiation | Enhancement Ratio of 1.4 to 2.2 | Dose-dependent increase in radiosensitization | [8] |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)[9]
-
Sterile vials
-
Sterile syringes and needles (25-30 gauge)
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1.0 mg/g) and the average weight of the mice, calculate the total mass of this compound needed.
-
Dissolution: In a sterile vial, dissolve the this compound powder in sterile normal saline to the desired final concentration. While some studies have used water, sterile saline is recommended to maintain isotonicity.[10] The concentration should be calculated to allow for an appropriate injection volume (typically 0.1-0.2 mL for a 20-25g mouse).
-
Ensure complete dissolution: Gently warm the solution and vortex if necessary to ensure all the powder is dissolved.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.
-
Storage: Store the sterile this compound solution at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.
Intraperitoneal (i.p.) Administration in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Restraint device (optional)
-
Sterile syringes with 25-30 gauge needles
-
Prepared sterile this compound solution
-
70% ethanol or other skin disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.
-
Locate the Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfect the Site: Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administer the Solution: Slowly inject the this compound solution.
-
Withdraw the Needle: Remove the needle swiftly and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
KHT Sarcoma Murine Model Protocol
This protocol provides a general workflow for studies involving the KHT sarcoma model.
Workflow:
-
Cell Culture: Culture KHT sarcoma cells in appropriate media and conditions.
-
Tumor Implantation: Inject a suspension of KHT sarcoma cells (typically 10^5 - 10^6 cells) intramuscularly into the hind leg of C3H mice.
-
Tumor Growth Monitoring: Regularly measure the tumor size using calipers. Tumors are typically allowed to grow to a specific size (e.g., 6-8 mm in diameter) before treatment begins.
-
This compound Administration: Prepare and administer this compound according to the protocols described above (Sections 3.1 and 3.2). The timing of administration will depend on the experimental design (e.g., prior to radiation or chemotherapy).
-
Combination Therapy: Administer radiation or chemotherapy at the specified time point relative to this compound injection.
-
Efficacy Assessment: Monitor tumor growth delay, tumor cell survival (via in vitro colony formation assays after tumor excision), or animal survival as endpoints to evaluate treatment efficacy.[3][4][5]
Visualization of Mechanisms and Workflows
This compound Reductive Activation Pathway
Under hypoxic conditions, this compound is reduced by nitroreductases to form a reactive nitroso-intermediate. This intermediate can then undergo further reduction to form hydroxylamine and amine derivatives. These reactive species can bind to cellular macromolecules, leading to cytotoxicity and sensitization to radiation.
References
- 1. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keynote address: cellular reduction of nitroimidazole drugs: potential for selective chemotherapy and diagnosis of hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in this compound binding with hypoxic fraction in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.moh.gov.my [pharmacy.moh.gov.my]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound and MTDQ in combination: cytotoxic and radiosensitizing properties in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantifying Tumor Hypoxic Fractions Using Misonidazole
Introduction
Tumor hypoxia, a state of reduced oxygen availability in regions of solid tumors, is a critical factor in cancer progression and treatment resistance.[1] Hypoxic cells are more resistant to radiotherapy and many chemotherapeutic agents, and hypoxia can drive angiogenesis and metastasis.[1][2] Accurate quantification of the hypoxic fraction (HF) within a tumor is therefore essential for prognostic evaluation and for the development of targeted therapies. Misonidazole (MISO) and its analogues are 2-nitroimidazole compounds that serve as invaluable tools for detecting and quantifying tumor hypoxia.[3][4]
Mechanism of Action
This compound is a relatively non-toxic, lipophilic compound that distributes throughout the body, including into tumor tissues.[5] Its utility as a hypoxia marker stems from its oxygen-dependent metabolism. In well-oxygenated (normoxic) cells, the this compound molecule undergoes a one-electron reduction, but is then rapidly re-oxidized back to its original form with no net change.
However, under hypoxic conditions (typically pO₂ < 10 mmHg), the reduced this compound radical anion undergoes further reduction by nitroreductase enzymes.[6][7] This process generates highly reactive nitroso and hydroxylamine intermediates that covalently bind to intracellular macromolecules, particularly proteins and non-protein thiols.[3][8] Because these adducts are trapped within the cell, this compound and its metabolites accumulate specifically in hypoxic cells.[7] This selective retention allows for the identification and quantification of hypoxic regions within a tumor.
References
- 1. Hypoxia imaging and radiotherapy: bridging the resolution gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing of hypoxic cell radiosensitizers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of congeners of this compound for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Quantification of Tumor Hypoxic Fractions Using Positron Emission Tomography with [18F]Fluorothis compound ([18F]FMISO) Kinetic Analysis and Invasive Oxygen Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
Misonidazole as an Adjunct to Radiotherapy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of misonidazole as a radiosensitizing agent. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
This compound, a 2-nitroimidazole derivative, has been extensively investigated as a hypoxic cell radiosensitizer. Its mechanism of action lies in its ability to mimic oxygen in "fixing" radiation-induced DNA damage in the low-oxygen environment characteristic of solid tumors, thereby enhancing the efficacy of radiotherapy. While clinical applications have been limited by neurotoxicity, this compound remains a critical tool in radiobiology research for understanding and overcoming hypoxia-mediated radiation resistance.
Mechanism of Action
Under hypoxic conditions, this compound is metabolically reduced to reactive intermediates. These intermediates can bind to cellular macromolecules, including DNA, leading to the fixation of radiation-induced DNA radicals that would otherwise be repaired in the absence of oxygen. This process ultimately results in an increased level of lethal DNA damage, primarily single-strand breaks, enhancing cell killing for a given dose of radiation.
Signaling Pathways
The primary signaling pathway affected by this compound in the context of radiotherapy is the DNA Damage Response (DDR) . By increasing the amount of "fixed" DNA damage, this compound effectively amplifies the signal that activates the DDR cascade.
Troubleshooting & Optimization
Technical Support Center: Improving the Therapeutic Ratio of Misonidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the therapeutic ratio of misonidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound in clinical applications?
A1: The primary limitation of this compound is its dose-limiting peripheral neurotoxicity. This toxicity restricts the achievable concentration of the drug in tumors, which in turn limits its efficacy as a hypoxic cell radiosensitizer.
Q2: What are the main strategies to improve the therapeutic ratio of this compound?
A2: The main strategies focus on either reducing its toxicity or enhancing its efficacy at lower, non-toxic doses. These include:
-
Prodrugs: Modifying the this compound molecule to create an inactive form that is selectively activated in the tumor microenvironment.
-
Combination Therapies: Using this compound in conjunction with other anticancer agents, such as chemotherapy or other radiosensitizers, to achieve a synergistic effect.
-
Novel Delivery Systems: Encapsulating this compound in carriers like nanoparticles or liposomes to improve its pharmacokinetic profile and target it to tumor tissues.
Q3: How does this compound exert its radiosensitizing effect?
A3: this compound is a 2-nitroimidazole that is selectively reduced in hypoxic cells. The reduced intermediates are highly reactive and can mimic the radiosensitizing effect of oxygen by "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair. This leads to increased cell killing in the hypoxic regions of tumors, which are typically resistant to radiation therapy.
Q4: Can this compound be used as a chemopotentiator?
A4: Yes, this compound has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, particularly alkylating agents like CCNU. This effect is thought to be due to the depletion of intracellular thiols and the inhibition of DNA repair mechanisms in hypoxic cells.
Troubleshooting Guides
Issue 1: High levels of neurotoxicity observed in animal models.
-
Question: My in vivo experiments with this compound are showing significant neurotoxicity, forcing me to use lower doses that are not therapeutically effective. What can I do?
-
Answer:
-
Consider a different administration route: Intraperitoneal administration has been used in some studies and may alter the pharmacokinetic profile and toxicity.
-
Evaluate a more hydrophilic analogue: Analogues like desmethylthis compound have been shown to have lower penetration into the central nervous system, potentially reducing neurotoxicity.
-
Explore prodrug strategies: A prodrug that is selectively activated in the tumor would reduce systemic exposure to the toxic parent compound.
-
Utilize a novel delivery system: Encapsulating this compound in nanoparticles can alter its biodistribution and reduce its accumulation in nervous tissue.
-
Quantitative Assessment: Employ quantitative methods to assess neurotoxicity, such as measuring lysosomal enzyme changes in peripheral nerves, to get a more precise understanding of the dose-response relationship of the toxicity.[1][2]
-
Issue 2: Inconsistent or no radiosensitizing effect in in vitro experiments.
-
Question: I am not observing the expected radiosensitizing effect of this compound in my hypoxic cell culture experiments. What could be the problem?
-
Answer:
-
Confirm Hypoxia Level: Ensure that your hypoxic conditions are stringent enough (typically <0.1% O2) for the selective reduction of this compound. Use a hypoxia probe or a pO2 sensor to validate the oxygen levels in your experimental setup.
-
Drug Incubation Time: The pre-incubation time of this compound with the cells before irradiation is crucial. Ensure sufficient time for the drug to diffuse into the cells and undergo reduction.
-
Cellular Thiol Levels: Cellular thiols can influence the radiosensitizing effect of this compound. Variations in cell lines and culture conditions can lead to different thiol levels. Consider measuring intracellular glutathione levels.
-
Control for Drug Cytotoxicity: At higher concentrations and longer incubation times under hypoxia, this compound itself can be cytotoxic. Ensure you have appropriate controls to distinguish between direct cytotoxicity and radiosensitization.
-
Assay Variability: Cell survival assays can have inherent variability. Ensure your experimental technique is consistent and that you are using an appropriate number of replicates.
-
Issue 3: Low encapsulation efficiency or poor stability of this compound-loaded nanoparticles.
-
Question: I am trying to formulate this compound into PLGA nanoparticles, but the encapsulation efficiency is low, and the particles are not stable. What should I consider?
-
Answer:
-
Method of Preparation: The choice of nanoparticle preparation method (e.g., nanoprecipitation, single or double emulsion) can significantly impact encapsulation efficiency. For a relatively hydrophilic drug like this compound, a double emulsion method may be more suitable.
-
Polymer and Solvent Selection: The type of PLGA (ratio of lactic to glycolic acid, molecular weight) and the organic solvent used will affect drug-polymer interactions and nanoparticle characteristics.
-
Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA) in the aqueous phase is critical for preventing nanoparticle aggregation.
-
Drug-to-Polymer Ratio: Optimizing the ratio of this compound to PLGA is essential. Too high a drug load can lead to poor encapsulation and instability.
-
Characterization: Thoroughly characterize your nanoparticles using techniques like Dynamic Light Scattering (DLS) for size and polydispersity, and Transmission Electron Microscopy (TEM) for morphology to troubleshoot formulation issues.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound and its Analogues in Mice
| Compound | Partition Coefficient (Octanol/Water) | Clearance Mechanism | Plasma Half-life (t1/2) | Brain/Plasma Ratio |
| This compound | 0.43 | Metabolic | Dose-dependent | ~0.5 |
| Desmethylthis compound | - | Renal | Shorter than this compound | ~0.05[2] |
| SR-2508 | - | Renal | Shorter than this compound | - |
| Benznidazole | 8.5 | Metabolic | Longer than this compound | Similar to this compound[3] |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Tumor Model | Treatment | Dose-Modifying Factor (Tumor Response) | Dose-Modifying Factor (Normal Tissue Toxicity) | Therapeutic Gain |
| KHT Sarcoma | CCNU + this compound (0.25 mg/g) | 1.9[4] | - | - |
| KHT Sarcoma | CCNU + this compound (0.5 mg/g) | 2.1[4] | 1.2[4] | ~1.7[4] |
| KHT Sarcoma | CCNU + this compound (1.0 mg/g) | 2.4[4] | 1.4[4] | ~1.7[4] |
| KHT Sarcoma | CCNU + Benznidazole (0.3 mmol/kg) | ~1.8 - 2.0[3] | ~1.3 - 1.4[3] | Yes[3] |
Table 3: In Vitro Cytotoxicity of Imidazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Imidazole Derivative 5 | MCF-7 (Breast) | < 5[5] |
| Imidazole Derivative 5 | HepG2 (Liver) | < 5[5] |
| Imidazole Derivative 5 | HCT-116 (Colon) | < 5[5] |
| Compound 11o | Capan-1 (Pancreatic) | 1.4[6] |
| Compound 11r | Capan-1 (Pancreatic) | 5.1[6] |
| Compound 11s | Capan-1 (Pancreatic) | 5.3[6] |
Experimental Protocols
1. Synthesis of a this compound-Glucuronide Prodrug (Representative Protocol)
This protocol is adapted from the synthesis of other glucuronide prodrugs and serves as a representative example.
-
Step 1: Protection of Glucuronic Acid: Commercially available D-glucurono-6,3-lactone is treated with sodium methoxide in methanol followed by acetylation with acetic anhydride in pyridine to yield the protected methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.
-
Step 2: Glycosyl Bromide Formation: The protected glucuronide is treated with hydrogen bromide in acetic acid to form the glycosyl bromide.
-
Step 3: Glycosylation: The glycosyl bromide is reacted with a suitable linker containing a hydroxyl group (e.g., 4-hydroxybenzyl alcohol) in the presence of a silver salt (e.g., Ag2O) to form the β-glucoside.
-
Step 4: Linker Activation: The hydroxyl group of the linker is activated, for example, by reaction with p-nitrophenyl chloroformate to form a carbonate.
-
Step 5: Coupling with this compound: The activated linker-glucuronide is reacted with this compound. The hydroxyl group on the propanol side chain of this compound will displace the p-nitrophenoxide to form the carbamate-linked prodrug.
-
Step 6: Deprotection: The acetyl protecting groups on the glucuronic acid moiety are removed using a base such as sodium methoxide in methanol to yield the final this compound-glucuronide prodrug.
-
Purification and Characterization: Each step is followed by appropriate workup and purification, typically using column chromatography. The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.
2. Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
-
Materials: Poly(lactic-co-glycolic acid) (PLGA), this compound, acetone (or other suitable organic solvent), and a stabilizer solution (e.g., 1% w/v polyvinyl alcohol (PVA) in deionized water).
-
Procedure:
-
Dissolve a specific amount of PLGA and this compound in acetone to form the organic phase.
-
Add the organic phase dropwise into the aqueous stabilizer solution under constant magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Resuspend the nanoparticle pellet in a suitable buffer or lyophylize for long-term storage.
-
-
Characterization:
-
Size and Polydispersity: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated this compound is determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug concentration using a technique like HPLC.
-
Mandatory Visualizations
Caption: Logical relationship between this compound's mechanism and improvement strategies.
Caption: Experimental workflow for evaluating nanoparticle-delivered this compound.
References
- 1. Structure-pharmacokinetic relationships for this compound analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the fate of this compound (RO 07-0582) and its metabolite desmethylthis compound (RO 05-9963), two hypoxic cell radiosensitizers: penetration properties in tumor bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea by the radiation sensitizer benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo combination of this compound and the chemotherapeutic agent CCNU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Misonidazole for Radiosensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with misonidazole as a radiosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound as a radiosensitizer?
This compound is an electron-affinic compound that selectively sensitizes hypoxic (low oxygen) tumor cells to the cytotoxic effects of ionizing radiation.[1] In well-oxygenated cells, radiation-induced DNA damage is "fixed" by oxygen, making it permanent and leading to cell death. Hypoxic cells are typically 2 to 3 times more resistant to radiation because of the lack of oxygen to fix this damage.[2] this compound mimics the role of oxygen in hypoxic cells.[1] Under hypoxic conditions, this compound is reduced to a reactive intermediate that can react with radiation-induced DNA radicals, effectively "fixing" the damage and increasing cell killing.[1]
Q2: Why have clinical trials with this compound often yielded disappointing results?
While promising in preclinical studies, clinical trials with this compound have largely failed to show a significant benefit.[3][4] Several factors contribute to this:
-
Dose-Limiting Toxicity: The primary limitation is neurotoxicity, particularly peripheral neuropathy, which restricts the achievable dose in patients to levels that may be too low for maximum sensitization.[1][5] Most clinical studies capped the total dose at 12 g/m².[5]
-
Tumor Reoxygenation: During a fractionated radiotherapy schedule, hypoxic cells can become reoxygenated, which diminishes the overall impact of a hypoxic cell sensitizer over the course of treatment.[4]
-
Overestimation from In Vitro Data: Early in vitro experiments, which often showed high enhancement ratios, may have been misleading due to factors like cellular thiol depletion and pH gradients that are not fully representative of the in vivo tumor microenvironment.[3]
Q3: What is the relationship between this compound concentration and the sensitizer enhancement ratio (SER)?
The radiosensitizing effect of this compound is dose-dependent.[6] The sensitizer enhancement ratio (SER), which is the ratio of radiation doses required to produce the same biological effect with and without the drug, increases with this compound concentration. However, this effect plateaus at higher concentrations. It is crucial to balance the desired SER with the onset of dose-limiting toxicities. In vivo data suggests that even at the highest clinically tolerated doses, the expected SER for hypoxic cells might only be around 1.45, which is lower than initially predicted from in vitro studies.[4]
Q4: Are there alternatives to this compound?
Yes, research has led to the development of second-generation nitroimidazole radiosensitizers designed to be more hydrophilic and less neurotoxic.[1]
-
Etanidazole (SR-2508): More hydrophilic than this compound, but clinical trials still showed no significant benefit in head and neck cancers.[1]
-
Nimorazole: A 5-nitroimidazole that has shown clinical benefit in the treatment of head and neck cancers and is recommended in Denmark.[1]
-
Pimonidazole: Has also been investigated but failed to show benefit in a clinical trial for cervical carcinoma. It is now widely used as a marker for detecting tumor hypoxia.[7]
Troubleshooting Experimental Issues
Q1: I am not observing a significant radiosensitizing effect with this compound in my in vitro experiment. What could be wrong?
-
Oxygen Contamination: Ensure your hypoxic conditions are rigorously maintained (typically <10 ppm O₂).[8] Even minute amounts of oxygen can outcompete this compound and reduce its sensitizing effect.[3]
-
Drug Incubation Time: this compound requires time to diffuse into the cells and undergo reduction. Pre-irradiation incubation times are critical. Short exposure times (e.g., less than a minute) may only yield a modest enhancement ratio of around 1.7, whereas longer incubations are needed to achieve the maximum effect.[3]
-
Cellular Thiol Levels: Intracellular thiols, like glutathione, are natural radioprotectors. This compound's efficacy can be enhanced in cells depleted of thiols.[3] However, be aware that high concentrations or prolonged exposure to this compound can deplete thiols, which might be an artifact of in vitro testing not translatable to in vivo conditions.[3]
-
This compound Concentration: Is the concentration sufficient? The sensitizing effect is dose-dependent. Refer to dose-response curves from published studies to select an appropriate concentration for your cell line.[5]
-
Radiation Dose Range: The enhancement ratio of this compound may be lower at lower radiation doses.[9] Ensure your dose range is appropriate to detect a sensitizing effect.
Q2: My animal model is showing signs of neurotoxicity before a therapeutic effect can be observed. How can I optimize my dosage?
-
Fractionation Schedule: The total cumulative dose is the main driver of neurotoxicity.[5] Instead of a few large doses, consider a more fractionated schedule with smaller individual doses of this compound administered before each radiation fraction. However, be aware that the sensitizing effect of this compound decreases with smaller radiation fraction sizes.[10]
-
Local Administration: To achieve a high concentration in the tumor while keeping systemic levels low, direct intratumoral injection of this compound has been explored.[6] This approach has shown a significant radiosensitizing effect without systemic side effects in some studies.[6]
-
Combination Therapies: Combining this compound with other modalities like hyperthermia may enhance its effect, potentially allowing for a lower, less toxic dose. The combination of this compound (0.5 mg/g) and hyperthermia (41.4°C for 45 mins) produced a dose modifying factor of 4.3 in a murine sarcoma model.[11]
Q3: How can I accurately assess tumor hypoxia to know if this compound is a suitable agent for my model?
-
PET Imaging: Positron Emission Tomography (PET) with 18F-labeled this compound ([¹⁸F]FMISO) is a non-invasive method to visualize and quantify hypoxic regions within tumors.[12][13] A tumor-to-muscle ratio of ≥1.60 for [¹⁸F]FMISO uptake is often used as a threshold to indicate hypoxia.[13]
-
Immunohistochemistry: Pimonidazole can be used as a marker for hypoxia. It forms adducts in hypoxic cells, which can then be detected via immunohistochemistry on tumor sections.[7]
-
EPR Oximetry: Electron Paramagnetic Resonance (EPR) oximetry is a highly accurate method for measuring partial pressure of oxygen (pO₂) in tissues and serves as a reference standard, though it is less widely available than PET.[12]
Quantitative Data Summary
Table 1: this compound Dosages in Clinical and Preclinical Studies
| Study Type | Subject | This compound Dosage | Total Dose/Schedule | Key Finding/Outcome | Reference |
| Clinical (Phase III) | Head & Neck Cancer Patients | 2.0 g/m² weekly | 12 g/m² total over 6 weeks | No clinical benefit in survival or local control compared to radiotherapy alone. | [14] |
| Clinical (Phase I) | Japanese Cancer Patients | 0.5 - 1.5 g/m² per fraction | Total of 10.0 g/m² | Established safe dose regimens with acceptable toxicity. | [15] |
| Preclinical (In Vivo) | C3H Mice with KHT Sarcoma | 0.5 mg/g body weight | Before each radiation fraction | Sensitization declined with smaller radiation fraction sizes (e.g., 2 Gy). | [10] |
| Preclinical (In Vivo) | Mice with BP-8 Sarcoma | 0.5 mg/g body weight | Single dose with hyperthermia | Combination with heat (41.4°C) dramatically increased radiosensitization (DMF: 4.3). | [11] |
| Preclinical (In Vivo) | Mice with KHT Sarcoma | 1.0 mg/g body weight | Single dose with CCNU & Radiation | This compound enhanced tumor control when combined with radiation and chemotherapy. | [16] |
Table 2: Sensitizer Enhancement Ratios (SER) for this compound
| Experimental System | This compound Concentration | Radiation Dose | Observed SER/DMF* | Conditions | Reference |
| Chinese Hamster Cells (In Vitro) | 0 - 5 mM | 0 - 35 Gy | Dose-dependent increase | Hypoxic | [9] |
| Predicted In Vivo | Clinically achievable levels | Large single dose | ~1.45 | Based on analysis of in vivo data | [4] |
| BP-8 Murine Sarcoma (In Vivo) | 0.5 mg/g | Not specified | 4.3 | Combined with hyperthermia | [11] |
| Normal Mouse Tissues (In Vivo) | 0.5 mg/g | Not specified | Skin: 1.57, Intestine/Bone Marrow: 1.0 | Combined with hyperthermia | [11] |
*DMF (Dose Modifying Factor) is conceptually similar to SER.
Experimental Protocols
Protocol 1: In Vitro Radiosensitization Assay
-
Cell Culture: Plate cells (e.g., Chinese Hamster V79 or a relevant cancer cell line) in petri dishes and allow them to attach overnight.
-
Induce Hypoxia: Place the dishes in a hypoxic chamber or workstation. Purge with a certified gas mixture (e.g., 95% N₂ / 5% CO₂) until the oxygen level is below 10 ppm. Maintain cells at 37°C for at least 1-2 hours to ensure equilibration.
-
This compound Treatment: Add this compound (dissolved in appropriate vehicle) to the cell culture medium to achieve the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). Include a vehicle-only control.
-
Pre-incubation: Incubate the cells with this compound under hypoxic conditions for a defined period (e.g., 60-120 minutes) at 37°C.
-
Irradiation: Irradiate the dishes with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator. A parallel set of normoxic plates (in air) should also be irradiated as a control for the oxygen enhancement ratio.
-
Post-irradiation Culture: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Return the plates to a standard normoxic incubator (21% O₂, 5% CO₂).
-
Colony Formation Assay: Allow cells to grow for 7-14 days until visible colonies are formed.
-
Analysis: Fix and stain the colonies (e.g., with crystal violet). Count colonies containing >50 cells. Calculate the surviving fraction for each dose and plot survival curves. Determine the SER by comparing the doses required to achieve a specific survival level (e.g., 10%) with and without this compound.
Protocol 2: In Vivo Tumor Growth Delay Assay
-
Tumor Implantation: Inject tumor cells (e.g., KHT sarcoma or C3H mammary carcinoma) subcutaneously or intramuscularly into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Control, Radiation only, this compound only, this compound + Radiation).
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 0.5 mg/g body weight).
-
Timing: Wait for the optimal time for drug distribution and tumor penetration (typically 30-60 minutes post-injection).[10]
-
Irradiation: Anesthetize the mice and shield the rest of the body, exposing only the tumor-bearing leg/flank to a single large dose or a fractionated course of radiation.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is typically the time required for the tumor to reach a predetermined size (e.g., 4 times the initial volume). The tumor growth delay is the difference in this time between treated and control groups. An enhancement factor can be calculated from these delays. Monitor for signs of systemic toxicity, such as weight loss or neurological symptoms.
Visualizations
Caption: Mechanism of this compound in Hypoxic Cells.
Caption: Standard Experimental Workflow for this compound.
Caption: Troubleshooting In Vitro this compound Experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. afpremed.org [afpremed.org]
- 6. Combined treatment of radiation and local injections of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Hypoxia: Revival of Old Remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Split dose cytotoxic experiments with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound as a hypoxic radiosensitizer at low dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound in combination with radiation dose fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiosensitization of tumors and normal tissues by combined treatment with this compound and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. A prospective clinical trial of tumor hypoxia imaging with 18F-fluorothis compound positron emission tomography and computed tomography (F-MISO PET/CT) before and during radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Failure of this compound-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Clinical trials of hypoxic cell sensitizer this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced tumor responses through therapies combining CCNU, MISO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent misonidazole staining results
Welcome to the technical support center for misonidazole staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in hypoxia detection experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a hypoxia marker?
This compound is a 2-nitroimidazole compound that is used to identify hypoxic regions in tissues. Under low oxygen conditions (pO2 < 10 mmHg), the nitro group of this compound is reduced by cellular reductases, forming reactive intermediates. These intermediates then form covalent bonds, or adducts, with macromolecules such as proteins and peptides within the hypoxic cell. These adducts can then be detected using specific antibodies through immunohistochemistry (IHC) or immunofluorescence (IF), allowing for the visualization of hypoxic areas.[1][2][3][4]
Q2: What is the difference between this compound and pimonidazole?
This compound and pimonidazole are both 2-nitroimidazole-based hypoxia markers that function through a similar mechanism of reductive activation in hypoxic cells. Pimonidazole is a closely related analog of this compound.[5] A key practical difference is the availability of high-affinity antibodies; antibodies with high affinity for pimonidazole adducts are commercially available and widely used.[2] For this compound, while it is a well-established hypoxia marker, obtaining an antibody with sufficiently high affinity for detection can be a challenge.[2]
Q3: Can I use this compound staining on paraffin-embedded and frozen tissues?
Yes, this compound adducts can be detected in both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections. The specific protocol for tissue processing, fixation, and antigen retrieval will vary depending on the sample type.[3][6]
Q4: How long after this compound administration should I collect the tissues?
The optimal time for tissue collection after this compound administration depends on the experimental model and the specific research question. A common circulation time in murine models is 90 minutes before euthanasia and tissue harvesting.[3][6] However, the pharmacokinetics of this compound, including its half-life in plasma, should be considered. For example, in human studies, the plasma half-life of pimonidazole is around 5 hours.[5]
Troubleshooting Inconsistent Staining Results
Inconsistent this compound staining can be frustrating. Below are common issues and step-by-step guidance to resolve them.
Problem 1: Weak or No Staining
Potential Causes:
-
Insufficient Hypoxia: The tissue may not have regions of hypoxia sufficient for detectable this compound binding.
-
Incorrect this compound Dosage: The administered dose of this compound may have been too low.
-
Inadequate Antibody Concentration: The primary or secondary antibody concentration may be too low.
-
Suboptimal Incubation Times: Incubation times for antibodies may be too short.
-
Poor Antibody Quality/Validation: The primary antibody may have low affinity or may not have been properly validated for the application.
-
Over-fixation of Tissue: Excessive fixation can mask the antigenic sites.
-
Tissue Drying Out: Allowing the tissue sections to dry out during the staining procedure can lead to a loss of signal.[6][7]
Troubleshooting Steps:
-
Verify Hypoxia: As a positive control, include a tissue sample known to be hypoxic. You can also experimentally induce hypoxia in a control animal, for example, by having the animal breathe a 10% oxygen mixture during this compound exposure.[5]
-
Optimize this compound Dose: For mouse studies, a typical dose of pimonidazole is 60 mg/kg.[3][6][8] Ensure the this compound solution is freshly prepared and protected from light.[7]
-
Titrate Antibodies: Perform a titration of both the primary and secondary antibodies to determine the optimal concentrations. Start with the manufacturer's recommended dilution and test a range of dilutions around that starting point.
-
Increase Incubation Times: Extend the incubation time for the primary antibody, for instance, by incubating overnight at 4°C.[7][8][9]
-
Validate Primary Antibody: Ensure the anti-misonidazole antibody is validated for your specific application (IHC-P, IHC-F, IF).[3]
-
Optimize Antigen Retrieval: For FFPE tissues, experiment with different antigen retrieval methods (heat-induced or enzymatic) and incubation times.
-
Maintain Hydration: Ensure tissue sections remain hydrated throughout the staining process. Use a humidified chamber for incubations.[7]
Problem 2: High Background Staining
Potential Causes:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to tissue components.
-
Inadequate Blocking: The blocking step may be insufficient to prevent non-specific binding.
-
Excessive Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Incomplete Washing: Insufficient washing between steps can leave residual antibodies that contribute to background.
-
Endogenous Peroxidase/Phosphatase Activity (for IHC): Tissues may have endogenous enzymes that react with the detection system.
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking time and try different blocking agents. A common blocking solution includes serum from the same species as the secondary antibody.[9]
-
Titrate Antibodies: Reduce the concentration of the primary and/or secondary antibodies.
-
Thorough Washing: Increase the number and duration of wash steps.
-
Include Proper Controls: Run a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
Quench Endogenous Enzymes (for IHC): For HRP-based detection, include a step to quench endogenous peroxidase activity (e.g., with 3% H2O2) before primary antibody incubation.
Problem 3: Non-Specific Staining Pattern
Potential Causes:
-
Diffusion of this compound Metabolites: Reactive this compound intermediates could potentially diffuse out of the hypoxic cell and bind to adjacent cells.[1]
-
pH-Dependent Binding: The binding of some nitroimidazoles can be influenced by intracellular pH.[1][5]
-
Cross-reactivity of Antibodies: The antibody may be cross-reacting with other molecules in the tissue.
Troubleshooting Steps:
-
Optimize this compound Circulation Time: Ensure the circulation time is appropriate for your model to allow for binding in hypoxic regions and clearance from normoxic tissues.
-
Validate Staining Pattern: Compare the this compound staining pattern with other hypoxia markers, such as HIF-1α or CAIX, to confirm the localization to hypoxic regions.[10][11]
-
Run Appropriate Controls: Use negative control tissues that are known to be well-oxygenated to check for non-specific staining.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound/pimonidazole staining. These should be used as a starting point for optimization in your specific experimental setup.
Table 1: Typical this compound/Pimonidazole Administration Parameters for In Vivo Studies
| Parameter | Value | Species | Reference |
| Pimonidazole Dosage | 60 mg/kg body weight | Mouse | [3][6][8] |
| This compound Dosage | 14 mg/kg (equivalent to 0.5 g/m²) | Human | [5] |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | Mouse | [6][8] |
| Circulation Time | 90 minutes | Mouse | [3][6] |
| Pimonidazole Plasma Half-life | 0.25 hours | Mouse | [5] |
| Pimonidazole Plasma Half-life | 5 hours | Human | [5] |
Table 2: Recommended Antibody Dilutions for Pimonidazole Staining
| Antibody | Application | Starting Dilution | Reference |
| Anti-pimonidazole Mouse mAb | IF on frozen sections | Determined by investigator | [8] |
| Anti-pimonidazole Mouse mAb | IHC on FFPE sections | 1:50 - 1:100 | [6] |
| CY7-conjugated anti-pimonidazole mAb | IF on FFPE sections | 1:50 - 1:100 | [12] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound Adducts in Frozen Tissue Sections
This protocol is adapted from methodologies for pimonidazole staining.[6][7][8]
Materials:
-
Frozen tissue sections (5-10 µm) on slides
-
Acetone, pre-chilled to 4°C
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 1% BSA and 0.1% Tween 20)
-
Primary antibody (anti-misonidazole/pimonidazole)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Thaw frozen sections at room temperature for 30 minutes.
-
Fix the sections in cold acetone for 10 minutes.
-
Air dry briefly and then rehydrate in PBS for 2 x 5 minutes. Ensure sections do not dry out from this point forward.[6]
-
Incubate sections in blocking solution for 1 hour at room temperature in a humidified chamber.[7]
-
Dilute the primary anti-misonidazole/pimonidazole antibody to its optimal concentration in blocking solution.
-
Aspirate the blocking solution and apply the diluted primary antibody to the sections.
-
Wash the sections 3 x 5 minutes with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking solution.
-
Apply the secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the sections 3 x 5 minutes with PBS, protected from light.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash briefly with PBS.
-
Mount the slides with an appropriate mounting medium.
-
Store slides at 4°C in the dark until imaging.
Protocol 2: Immunohistochemistry Staining of this compound Adducts in FFPE Tissue Sections
Materials:
-
FFPE tissue sections (4-5 µm) on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen Peroxide (H2O2)
-
Blocking solution
-
Primary antibody (anti-misonidazole/pimonidazole)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Incubate in 100% ethanol (2 x 3 minutes).
-
Incubate in 95% ethanol (1 x 3 minutes).
-
Incubate in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) according to optimized laboratory protocols.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections in 3% H2O2 for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking solution.
-
Apply to sections and incubate overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Apply streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: this compound activation and binding pathway in hypoxic cells.
Caption: General experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for inconsistent staining.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQ [hypoxyprobe.com]
- 6. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence-Based Method to Assess Cancer Biomarker in the Hypoxic Region of the Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 9. insights.oni.bio [insights.oni.bio]
- 10. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Biomarkers for Hypoxia Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. site.hypoxyprobe.com [site.hypoxyprobe.com]
Technical Support Center: Refining 18F-Misonidazole PET Imaging Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 18F-misonidazole (18F-MISO) PET imaging to assess tumor hypoxia.
Frequently Asked Questions (FAQs)
Q1: What is the general patient/animal preparation required before an 18F-MISO PET scan?
A1: Unlike 18F-FDG PET imaging, fasting is not generally required for 18F-MISO scans.[1] For animal studies, subjects are typically anesthetized to prevent movement during image acquisition.[2][3]
Q2: What is the mechanism of 18F-misonidazole uptake in hypoxic tissues?
A2: 18F-misonidazole is a 2-nitroimidazole derivative that passively diffuses into all cells. In tissues with low oxygen concentration (hypoxia), the nitro group of 18F-MISO is reduced by nitroreductase enzymes. This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the radiotracer within hypoxic cells. In normoxic tissues, the reduced 18F-MISO is readily re-oxidized and diffuses back out of the cells.[4][5][6]
Q3: What is the optimal uptake time for 18F-MISO PET imaging?
A3: The optimal uptake time for 18F-MISO PET imaging is a balance between allowing sufficient tracer accumulation in hypoxic tissues and clearance from normoxic tissues to achieve a good tumor-to-background ratio. Static scans are typically acquired between 2 to 4 hours post-injection.[7] Some studies suggest that imaging at 4 hours may provide better contrast compared to 2 hours.[8] For dynamic imaging protocols, scanning can begin at the time of injection and continue for several hours in separate sessions.[9][10]
Q4: What are the common quantitative metrics used in 18F-MISO PET imaging?
A4: Common quantitative metrics include the Standardized Uptake Value (SUV), particularly SUVmax (the maximum SUV in a region of interest), Tumor-to-Blood Ratio (TBR), and Tumor-to-Muscle Ratio (TMR).[11][12] These metrics help to normalize tracer uptake and provide a semi-quantitative assessment of the degree of hypoxia.
Q5: How does 18F-MISO PET compare to 18F-FDG PET for tumor imaging?
A5: 18F-FDG PET measures glucose metabolism, which can be elevated in cancer cells but is not specific to hypoxia. 18F-MISO PET, on the other hand, specifically images hypoxia.[4] While 18F-FDG often provides images with higher contrast, 18F-MISO offers a more direct assessment of the hypoxic tumor microenvironment, which is a known factor in treatment resistance.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Radiochemical Yield during Synthesis | - Suboptimal reaction temperature or time.- Insufficient amount of precursor.[13]- Inefficient purification method. | - Optimize reaction conditions (e.g., temperature and time) for the specific synthesis module.[14]- Increase the amount of precursor material.[13]- Evaluate different purification cartridges (e.g., SPE cartridges) for better recovery.[13] |
| High Background Signal / Low Tumor-to-Background Ratio | - Insufficient uptake time, leading to high blood pool activity.[7]- Lipophilic nature of 18F-MISO results in slow clearance from normoxic tissues.[7]- Suboptimal image acquisition timing. | - Increase the uptake time to 4 hours post-injection to allow for better clearance from background tissues.[8]- If feasible, perform dynamic imaging to better separate tracer delivery from specific binding.- For abdominal imaging, be aware of physiological uptake in the liver, kidneys, and intestines which can obscure tumor signal.[4] |
| Image Artifacts | - Patient or animal movement during the scan.- Metal implants causing attenuation correction errors.[15]- Scatter from high activity in nearby organs (e.g., bladder).[2] | - Ensure adequate anesthesia and immobilization of the subject.- Use non-attenuation-corrected images to confirm if high uptake is an artifact from metallic objects.[15]- For pelvic imaging, consider urinary catheterization or encouraging the patient to void before the scan to reduce bladder activity.[2] |
| Variability in Serial Scans | - Hypoxia is a dynamic process and can change over time (acute vs. chronic hypoxia).[7]- Differences in patient/animal preparation or imaging protocol between scans. | - Acknowledge the dynamic nature of hypoxia when interpreting results. Stable uptake may represent chronic hypoxia.[7]- Standardize all aspects of the experimental protocol, including subject preparation, tracer administration, and image acquisition parameters for longitudinal studies. |
| Difficulty in Defining Hypoxic Volume | - Lack of standardized interpretation criteria.- Low image contrast.[4] | - Establish a consistent threshold for defining hypoxia, such as a TMR or TBR cutoff (e.g., >1.4).[16]- Consider using advanced image analysis techniques or co-registration with anatomical imaging (CT or MRI) to improve delineation.[17][18] |
Quantitative Data Summary
Table 1: Comparison of Quantitative Metrics at 2-hour vs. 4-hour Post-Injection in Head and Neck Cancer
| Metric | Mean (SD) at 2 hours | Mean (SD) at 4 hours | Spearman's ρ | Mean % Difference (SD) |
| SUVmax | 2.2 (0.7) | 2.4 (0.8) | 0.97 | 7.0% (5.1%) |
| SUVmean | - | - | 0.97 | 5.2% (5.8%) |
| SUVpeak | - | - | 0.94 | 5.3% (4.7%) |
| TBR | - | - | 0.96 | 14.2% (9.8%) |
| TMR | - | - | 0.96 | 14.7% (8.4%) |
| Data from a study with 20 patients with untreated locally advanced head and neck cancer.[11] |
Table 2: Reproducibility of Quantitative Metrics in Head and Neck Cancer (48-hour interval)
| Metric | Mean (SD) - Scan 1 | Mean (SD) - Scan 2 | % Difference | Intraclass Correlation Coefficient (ICC) |
| SUVmax | 3.16 (1.29) | 3.02 (1.12) | 7.0% (4.6%) | 0.959 |
| TBR | 2.98 (0.83) | 2.97 (0.64) | 9.9% (3.3%) | 0.913 |
| TMR | 2.25 (0.71) | 2.19 (0.67) | 7.1% (5.3%) | 0.965 |
| Data from a study with 11 patients with untreated head and neck cancer, with scans performed 4 hours post-injection.[11] |
Table 3: Quantitative 18F-MISO PET Data in Non-Small Cell Lung Cancer (NSCLC)
| Metric | 2-hour post-injection | 4-hour post-injection | Spearman's ρ |
| SUVmax | - | - | 0.87 |
| SUVmean | - | - | 0.91 |
| TBRmax | Mean: 1.9, Median: 1.7 | Mean: 2.6, Median: 2.4 | 0.83 |
| TBRmean | - | - | 0.81 |
| Data from a study with 29 NSCLC patients. All correlations were statistically significant (P < 0.001).[8] |
Experimental Protocols
18F-Misonidazole Synthesis (Automated Cassette-Based Method)
This protocol is a generalized summary of automated synthesis procedures.[14][19]
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping: Trap the [18F]fluoride on an anion exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride into the reaction vessel using a solution of Kryptofix 222 (K222) and potassium carbonate in an acetonitrile/water mixture.
-
Azeotropic Drying: Heat the mixture to evaporate the solvent and form the reactive [18F]KF/K222 complex.
-
Radiolabeling: Add the precursor (e.g., NITTP) dissolved in a suitable solvent (e.g., acetonitrile) to the reaction vessel. Heat the mixture to facilitate the nucleophilic substitution reaction. Optimal conditions are typically around 105°C for 5-10 minutes.[14]
-
Hydrolysis: Add hydrochloric acid (e.g., 1 N HCl) and heat to remove the protecting group from the intermediate product.
-
Purification: Purify the crude product using solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted [18F]fluoride and other impurities.
-
Formulation: Elute the final [18F]this compound product from the purification cartridge with a sterile, injectable solution (e.g., ethanol/saline).
-
Quality Control: Perform quality control tests as described below.
Quality Control of 18F-Misonidazole
Quality control procedures should be performed according to established pharmacopeia guidelines (e.g., USP or Ph. Eur.).[20]
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter.
-
pH: Measure the pH of the final solution.
-
Radionuclidic Identity and Purity: Confirm the identity of the radionuclide as 18F using a gamma spectrometer and determine its half-life.
-
Radiochemical Identity and Purity: Use High-Performance Liquid Chromatography (HPLC) to confirm the identity of [18F]this compound and determine its radiochemical purity (typically >95%).[20]
-
Chemical Purity: Use HPLC with a UV detector to quantify the amount of non-radioactive this compound and other chemical impurities.[20]
-
Residual Solvents: Use gas chromatography to test for residual solvents from the synthesis process.
-
Bacterial Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Test for sterility according to standard microbiological procedures.
Preclinical 18F-MISO PET/CT Imaging Protocol (Murine Model)
This is a general protocol for imaging tumor-bearing mice.[3][21]
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% in oxygen). Maintain body temperature at 37°C using a heating pad.
-
Radiotracer Administration: Inject approximately 150-350 µCi of 18F-MISO intravenously (e.g., via retro-orbital or tail vein injection).[3][21]
-
Uptake Period: Allow the radiotracer to distribute for 70-80 minutes while the animal remains under anesthesia.[3][21]
-
Image Acquisition:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan for a predefined duration (e.g., 20 minutes).[3]
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle) using the CT images for guidance.
-
Calculate quantitative metrics such as SUVmax and TMR (Tumor SUV / Muscle SUV).[3]
-
Clinical 18F-MISO PET/CT Imaging Protocol
This protocol is a generalized summary for human studies.[22][23][24]
-
Patient Preparation: No fasting is required. Ensure the patient is well-hydrated.
-
Radiotracer Administration: Administer 18F-misonidazole intravenously at a dose of approximately 3.7 MBq/kg (0.1 mCi/kg).[23]
-
Uptake Period: The patient should rest for 2 to 4 hours.
-
Image Acquisition:
-
Position the patient in the PET/CT scanner.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan over the region of interest.
-
-
Image Analysis:
-
Reconstruct and co-register the PET and CT images.
-
Draw ROIs on the tumor and reference tissues (e.g., blood pool in the aorta or muscle).
-
Calculate quantitative metrics such as SUVmax, TBR, and TMR. A TBR or TMR > 1.4 is often used as a threshold for significant hypoxia.[16]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Evaluation of the Hypoxia Radiotracers [18F]FMISO and [18F]FAZA in Dogs with Spontaneous Tumors Using Dynamic PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 18F-Fluorothis compound in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]Fluorothis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Is there a role for [18F]-FMISO PET to guide dose adaptive radiotherapy in head and neck cancer? A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Timing of hypoxia PET/CT imaging after 18F-fluorothis compound injection in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Whole tumor kinetics analysis of 18F-fluorothis compound dynamic PET scans of non-small cell lung cancer patients, and correlations with perfusion CT blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The optimal 18F-Fluorothis compound PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 14. Fully automated synthesis of [18F]fluorothis compound using a conventional [18F]FDG module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Tumor Hypoxic Fractions Using Positron Emission Tomography with [18F]Fluorothis compound ([18F]FMISO) Kinetic Analysis and Invasive Oxygen Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving Tumor Hypoxia Location in 18F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inis.iaea.org [inis.iaea.org]
- 21. Quantitative [18F]-FMISO- PET imaging shows reduction of hypoxia following trastuzumab in a murine model of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
enhancing the stability of misonidazole solutions for experiments
Welcome to the Technical Support Center for enhancing the stability of misonidazole solutions for your research needs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, a nitroimidazole compound, is susceptible to degradation influenced by several factors, including:
-
pH: this compound exhibits pH-dependent stability. It is most stable in neutral to slightly acidic conditions.
-
Temperature: Elevated temperatures accelerate the degradation of this compound solutions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the nitroimidazole ring.
-
Presence of certain excipients: Some excipients may adversely affect the stability of this compound.
Q2: What is the optimal pH range for maintaining the stability of aqueous this compound solutions?
A2: Based on studies of the closely related nitroimidazole, metronidazole, maximum stability is achieved in the pH range of 3.9 to 6.6.[1] Within this range, the degradation rate is minimal.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: For optimal stability, this compound stock solutions should be:
-
Stored at low temperatures, preferably at 2-8°C for short-term storage or frozen (at or below -20°C) for long-term storage.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer within the optimal pH range (3.9-6.6).
Q4: Can I use antioxidants to improve the stability of my this compound solutions?
A4: While specific studies on the use of antioxidants with this compound are limited, antioxidants are generally used to prevent oxidative degradation. For other sensitive compounds, antioxidants like ascorbic acid and sodium metabisulfite have been shown to be effective.[2][3][4] It is advisable to conduct a small-scale pilot experiment to determine the compatibility and effectiveness of a specific antioxidant with your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in this compound Solution | - Solution is supersaturated.- pH of the solution is outside the optimal range.- Low temperature storage of a concentrated solution. | - Gently warm the solution to redissolve the precipitate.- Ensure the pH of the solvent or buffer is within the optimal range (3.9-6.6).- For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. |
| Discoloration of the Solution (Yellowing) | - Degradation of this compound due to light exposure or high temperature.- pH-mediated hydrolysis. | - Prepare fresh solutions and store them protected from light and at a low temperature.- Verify the pH of the solution and adjust if necessary.- Perform a stability check using a suitable analytical method like HPLC-UV. |
| Loss of Potency or Inconsistent Experimental Results | - Significant degradation of the this compound stock solution.- Interaction with other components in the experimental medium. | - Prepare a fresh stock solution of this compound.- Validate the concentration of the working solution before each experiment.- Assess the stability of this compound in your specific cell culture medium or experimental buffer. |
Quantitative Stability Data
The following tables summarize the degradation kinetics of metronidazole, which can be considered indicative for this compound due to their structural similarity.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Metronidazole at 100°C
| pH | k (hours⁻¹) |
| 3.1 | 0.048 |
| 4.1 | 0.015 |
| 5.6 | 0.012 |
| 7.0 | 0.020 |
| 8.0 | 0.055 |
| 9.0 | 0.160 |
| 9.9 | 0.450 |
(Data adapted from Wang & Yeh, 1993 for Metronidazole)[1]
Table 2: Temperature Dependence of Metronidazole Degradation in 0.1 M Acetate Buffer (pH 3.1)
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k (s⁻¹) | ln(k) | Half-life (hours) |
| 70 | 343.15 | 0.00291 | 1.33 x 10⁻⁵ | -11.22 | 14.5 |
| 80 | 353.15 | 0.00283 | 3.19 x 10⁻⁵ | -10.35 | 6.0 |
| 90 | 363.15 | 0.00275 | 7.33 x 10⁻⁵ | -9.52 | 2.6 |
| 100 | 373.15 | 0.00268 | 1.61 x 10⁻⁴ | -8.73 | 1.2 |
(Data adapted from Wang & Yeh, 1993 for Metronidazole)[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS) at the desired pH
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or sterile buffered solution to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or gently warm the solution until the this compound is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term storage. For immediate use, store at 2-8°C for a limited time, protected from light.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC-UV method. Method optimization and validation are crucial for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol). A potential starting point is a 70:30 (v/v) ratio of buffer to organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the λmax of this compound (approximately 324 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose the this compound solution to a UV lamp.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C).
-
Neutralize the acid and base-treated samples before injection.
-
Analyze all stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for common this compound solution stability issues.
Caption: Simplified degradation pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of Misonidazole and Other Hypoxic Cell Radiosensitizers for Enhanced Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, overcoming tumor hypoxia—a state of low oxygen that renders cancer cells resistant to radiation therapy—remains a critical challenge. A new comprehensive guide offers an in-depth comparison of misonidazole with other key hypoxic cell radiosensitizers, providing researchers, scientists, and drug development professionals with a vital resource for navigating this complex field. This guide presents a detailed analysis of experimental data, methodologies, and the underlying signaling pathways of these compounds.
The primary goal of hypoxic cell radiosensitizers is to increase the susceptibility of oxygen-deprived tumor cells to radiation treatment. This guide focuses on a comparative analysis of this compound, a first-generation radiosensitizer, against its successors and alternatives, including etanidazole, nimorazole, and the bioreductive drug tirapazamine.
Performance Comparison of Hypoxic Cell Radiosensitizers
The efficacy of these agents is primarily measured by the Sensitizer Enhancement Ratio (SER), which quantifies the degree to which a sensitizer increases the effects of radiation. The following tables summarize key performance metrics from various preclinical and clinical studies.
Table 1: Preclinical Sensitizer Enhancement Ratios (SER) of Hypoxic Cell Radiosensitizers
| Radiosensitizer | Experimental Model | Drug Concentration/Dose | SER (Hypoxic Cells) | Reference |
| This compound | Murine Fibrosarcoma (FSa) | 0.2 mg/g | 1.9 | [1] |
| Human Pancreatic Carcinoma Xenograft | Not Specified | 1.8 | [2] | |
| WHFIB Tumor Assay | 2.5 mM (4h contact) | 2.3 | [3] | |
| Etanidazole | EMT6 Murine Tumor | 240 mg/kg | 1.28 | [4] |
| Nimorazole | Head and Neck Cancer Cell Lines (FaDu) | Not Specified | 1.14 | [5] |
| Head and Neck Cancer Cell Lines (UMSCC47) | Not Specified | 1.13 | [5] |
Table 2: Clinical Efficacy and Toxicity of Hypoxic Cell Radiosensitizers
| Radiosensitizer | Clinical Trial | Indication | Efficacy Outcome | Key Toxicities | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound | Various Phase I/II | Various | Limited clinical benefit in most trials | Peripheral neuropathy |[6][7][8] | | Etanidazole | RTOG Phase II/III | Head and Neck Cancer | No significant improvement in survival | Peripheral neuropathy, nausea, vomiting |[6][9][10] | | Nimorazole | DAHANCA 5 | Head and Neck Cancer | Improved loco-regional control (49% vs 33% with placebo) | Nausea, vomiting (no significant neurotoxicity) |[6][11][12] | | Tirapazamine | SWOG 0222 | Small-Cell Lung Cancer | Did not meet primary endpoint | Muscle cramps, dermal adverse events |[13][14] |
Table 3: Comparative Pharmacokinetics of Hypoxic Cell Radiosensitizers in Humans
| Radiosensitizer | Half-life (t½) | Peak Plasma Time | Primary Elimination Route | Reference |
| This compound | Variable (Dose-dependent) | 0.5 - 6.5 hours | Metabolism and Renal | [5][15][16] |
| Etanidazole | 5.1 - 5.8 hours | ~1 hour | Renal | [17][18] |
| Nimorazole | 2 - 4.8 hours | 35 - 135 minutes | Not Specified | [19][20] |
| Tirapazamine | Not Specified | Not Specified | Not Specified | [21] |
Mechanisms of Action: A Visual Guide
The distinct mechanisms of action of nitroimidazole-based radiosensitizers and bioreductive drugs like tirapazamine are crucial for understanding their therapeutic potential and limitations.
Nitroimidazole Radiosensitization Pathway
This compound, etanidazole, and nimorazole are all nitroimidazoles that function as oxygen mimetics. In the low-oxygen environment of a tumor, these compounds undergo bioreduction, forming reactive intermediates. These intermediates can "fix" radiation-induced DNA damage, making it permanent and leading to cell death.
Tirapazamine Bioreductive Activation and Cytotoxicity
Tirapazamine is a bioreductive prodrug that is selectively activated under hypoxic conditions to a toxic radical. This radical species directly causes DNA damage, including single and double-strand breaks, leading to cell death. This mechanism is distinct from the oxygen-mimetic action of nitroimidazoles.
Experimental Methodologies
A clear understanding of the experimental protocols used to evaluate these compounds is essential for interpreting the data and designing future studies.
In Vivo Determination of Sensitizer Enhancement Ratio (SER)
This protocol outlines the key steps for assessing the in vivo efficacy of a hypoxic cell radiosensitizer using a tumor xenograft model.
Protocol Details:
-
Cell Culture and Tumor Implantation: Human cancer cells (e.g., head and neck squamous cell carcinoma) are cultured under standard conditions. A specified number of cells are then injected subcutaneously into the flank of immunocompromised mice.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into control and experimental groups.
-
Drug Administration and Irradiation: The radiosensitizer is administered to the experimental group, typically via intraperitoneal injection, at a specific time before irradiation to allow for optimal tumor penetration.[1] Tumors are then irradiated with a defined dose of X-rays.
-
Tumor Growth Monitoring and SER Calculation: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated. The time it takes for tumors in each group to reach a specific endpoint (e.g., four times the initial volume) is determined. The Sensitizer Enhancement Ratio (SER) is then calculated as the ratio of the time to reach the endpoint in the experimental group to that in the control group.[22][23][24][25]
Conclusion
The landscape of hypoxic cell radiosensitizers has evolved significantly since the introduction of this compound. While this compound and etanidazole showed promise in preclinical studies, their clinical utility has been hampered by significant neurotoxicity.[6] Nimorazole has demonstrated a more favorable toxicity profile and has shown clinical benefit in improving loco-regional control in head and neck cancers, particularly in the DAHANCA 5 trial.[11][12] Tirapazamine, with its distinct mechanism as a bioreductive drug, has shown potent preclinical activity but has yet to translate into a significant survival benefit in large-scale clinical trials.[14]
This comparative guide underscores the importance of a multifaceted approach to evaluating hypoxic cell radiosensitizers, considering not only their efficacy in terms of SER but also their pharmacokinetic properties and, crucially, their toxicity profiles. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon in the quest for more effective and safer treatments for hypoxic tumors.
References
- 1. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the radiation response of clonogenic human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of prolonged high dose this compound on tumor response to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dose-dependence and related studies on the pharmacokinetics of this compound and desmethylthis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical sensitizers for hypoxic cells: a decade of experience in clinical radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical trials of hypoxic cell sensitizer this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trials with etanidazole (SR-2508) by the Radiation Therapy Oncology Group (RTOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Final report of the phase I trial of continuous infusion etanidazole (SR 2508): a Radiation Therapy Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dahanca.oncology.dk [dahanca.oncology.dk]
- 12. Nimorazole as a hypoxic radiosensitizer in the treatment of supraglottic larynx and pharynx carcinoma. First report from the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Study of Tirapazamine, Cisplatin, and Etoposide and Concurrent Thoracic Radiotherapy for Limited-Stage Small-Cell Lung Cancer: SWOG 0222 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijbcp.com [ijbcp.com]
- 15. Pharmacokinetic considerations of this compound in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resource.aminer.org [resource.aminer.org]
- 17. Phase I/pharmacokinetic/biochemical study of the nitroimadazole hypoxic cell sensitiser SR2508 (etanidazole) in combination with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SR2508 (etanidazole) pharmacokinetics and biochemical effects in tumor and normal tissues of scid mice bearing HT-29 human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study of the population pharmacokinetic characteristics of nimorazole in head and neck cancer patients treated in the DAHANCA-5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Etanidazole - Wikipedia [en.wikipedia.org]
- 25. brieflands.com [brieflands.com]
Misonidazole as a Hypoxia Marker: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of misonidazole as a reliable hypoxia marker, offering an objective comparison with its primary alternative, pimonidazole. The information presented is supported by experimental data to aid researchers in selecting the most appropriate marker for their specific needs.
Introduction to Hypoxia and its Markers
Cellular hypoxia, a state of low oxygen tension, is a critical feature of the microenvironment in most solid tumors and is associated with resistance to therapy and increased malignancy. The accurate detection and quantification of hypoxic regions are therefore crucial for both prognostic evaluation and the development of targeted therapies. 2-nitroimidazoles, such as this compound and pimonidazole, are bioreductive drugs that are selectively activated and trapped in hypoxic cells, making them effective markers for identifying these regions.
Mechanism of Action: Reductive Activation of 2-Nitroimidazoles
This compound and other 2-nitroimidazoles diffuse freely into all cells but are only retained in hypoxic environments. Under low oxygen conditions (typically pO2 < 10 mmHg), intracellular nitroreductases, such as NADPH-cytochrome P450 reductase, reduce the nitro group of the 2-nitroimidazole molecule in a stepwise fashion. In the presence of sufficient oxygen, the initial one-electron reduction product, a nitro radical anion, is rapidly re-oxidized back to the parent compound in a "futile cycle". However, in the absence of oxygen, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. These reactive species covalently bind to intracellular macromolecules, particularly proteins rich in thiol groups, trapping the marker within the hypoxic cell.[1][2][3] This oxygen-dependent retention is the fundamental principle behind their use as hypoxia markers.
References
- 1. Binding of 14C-misonidazole to hypoxic cells in V79 spheroids. | Semantic Scholar [semanticscholar.org]
- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Hypoxia Detection and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Misonidazole vs. Pimonidazole: A Comparative Guide for Hypoxia Detection
For researchers, scientists, and drug development professionals navigating the landscape of hypoxia detection, the choice between misonidazole and pimonidazole is a critical one. Both are 2-nitroimidazole-based compounds that have been instrumental in identifying hypoxic regions within solid tumors and tissues. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Principle of Hypoxia Detection
This compound and pimonidazole share a common mechanism of action for detecting hypoxia. As 2-nitroimidazole compounds, they are passively taken up by cells. In environments with normal oxygen levels (normoxia), these compounds are reduced by nitroreductases to form a radical anion, which is then rapidly reoxidized in a futile cycle, preventing their accumulation. However, under hypoxic conditions (low oxygen), the radical anion undergoes further reduction to form reactive intermediates. These intermediates covalently bind to macromolecules within the cell, primarily proteins and peptides containing thiol groups.[1][2][3] The resulting adducts can then be detected, providing a measure of the hypoxic fraction in the tissue.
Comparative Performance and Characteristics
While both molecules operate on a similar principle, key differences in their properties and the available detection methods significantly impact their utility in experimental settings. Pimonidazole has largely become the preferred agent for hypoxia detection due to the commercial availability of a high-affinity monoclonal antibody (Hypoxyprobe™) that specifically recognizes pimonidazole adducts.[1] This has facilitated the widespread adoption of immunohistochemistry (IHC) and immunofluorescence (IF) for the visualization and quantification of hypoxic regions.[4][5] In contrast, the development of a high-affinity antibody for this compound has been a challenge, limiting its use in similar immuno-based assays.[1] Historically, this compound has often been radiolabeled (e.g., with 3H or 14C) for detection via autoradiography or used in positron emission tomography (PET) imaging studies (as [18F]FMISO).[2][6][7]
| Feature | This compound | Pimonidazole |
| Chemical Class | 2-Nitroimidazole | 2-Nitroimidazole |
| Detection Principle | Reductive activation in hypoxia, forming covalent adducts with macromolecules.[2] | Reductive activation in hypoxia, forming covalent adducts with macromolecules.[4][8] |
| Primary Detection Methods | Autoradiography (radiolabeled), PET Imaging ([18F]FMISO).[2][6] | Immunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry, ELISA.[4][9][10] |
| Antibody Availability | Lacks a commercially available high-affinity antibody.[1] | High-affinity monoclonal antibody (Hypoxyprobe™) is commercially available.[1] |
| Signal-to-Noise Ratio | Non-specific binding to aerobic and necrotic tissue can limit accuracy in quantitative assays.[2] | The amount detected is directly proportional to the level of hypoxia, offering good quantification.[4][5] |
| In Vivo Administration (Mouse Models) | Dose-dependent radiosensitizing and cytotoxic effects have been studied.[11][12] | Typically administered at 60 mg/kg intravenously.[4][5] |
| In Vitro Concentration | 10-100 µM for 2-4 hours in cell culture.[4] |
Experimental Protocols
Pimonidazole Protocol for In Vivo Hypoxia Detection in Mice
This protocol is adapted from established methodologies for detecting hypoxia in tumor-bearing mice.[4][5]
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile 0.9% saline or PBS
-
Syringes and needles for intravenous injection
-
Tissue fixation and processing reagents (e.g., formalin, OCT embedding medium)
-
Anti-pimonidazole primary antibody (e.g., FITC-conjugated mouse anti-pimonidazole)
-
Appropriate secondary antibodies and detection reagents for IHC or IF
-
Microscope for imaging
Procedure:
-
Preparation of Pimonidazole Solution: Resuspend pimonidazole hydrochloride in sterile 0.9% saline or PBS to a final concentration of 30 mg/mL.[4]
-
Administration: Inject the pimonidazole solution intravenously (e.g., via the tail vein) into the tumor-bearing mouse at a dosage of 60 mg/kg.[4][5]
-
Circulation Time: Allow the pimonidazole to circulate in vivo for 90 minutes.[4]
-
Euthanasia and Tissue Collection: Euthanize the mouse using an approved method. Immediately excise the tumor and any other tissues of interest.
-
Tissue Processing: Process the tissue for either paraffin embedding or frozen sectioning. For frozen sections, embed the tissue in OCT compound and snap-freeze.[5]
-
Immunohistochemistry/Immunofluorescence: Section the tissue (e.g., 10 µm-thick sections) and perform standard IHC or IF staining using an anti-pimonidazole antibody to detect the pimonidazole adducts in hypoxic regions.[5]
Pimonidazole Protocol for In Vitro Hypoxia Detection
This protocol is suitable for detecting hypoxia in cell cultures.[4][10]
Materials:
-
Pimonidazole hydrochloride
-
Complete cell culture media or PBS
-
Hypoxia chamber or incubator with controlled oxygen levels
-
Cell fixation and permeabilization reagents (e.g., formalin, Triton X-100)
-
Anti-pimonidazole primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips or in culture plates and allow them to adhere.
-
Pimonidazole Treatment: Prepare a working solution of pimonidazole hydrochloride in complete media or PBS at a concentration of 10-100 µM.[4]
-
Hypoxic Incubation: Replace the culture medium with the pimonidazole-containing medium and place the cells in a hypoxic environment (e.g., <1.3% O2) for 2-4 hours.[4] Include a normoxic control group.
-
Washing: After incubation, wash the cells four times with HBSS or PBS to remove unbound pimonidazole.[4]
-
Fixation and Permeabilization: Fix the cells with 10% neutral buffered formalin for 10 minutes at room temperature.[4] If required for intracellular staining, permeabilize the cells.
-
Immunostaining: Block non-specific binding and then incubate with the anti-pimonidazole primary antibody, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize the cells using a fluorescence microscope.[4]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of hypoxia detection by 2-nitroimidazoles and a typical experimental workflow.
Caption: Mechanism of 2-Nitroimidazole Hypoxia Detection.
Caption: Experimental Workflow for In Vivo Hypoxia Detection.
Conclusion
For the majority of contemporary research applications requiring the detection and visualization of hypoxic tissues, pimonidazole emerges as the more practical and robust choice. The widespread availability of a high-affinity antibody for its detection simplifies experimental workflows and allows for reliable quantification using standard laboratory techniques like IHC and IF. While this compound remains a historically significant compound and is still utilized in specialized applications such as PET imaging, its utility for routine histological assessment of hypoxia is hampered by the lack of a suitable antibody. Researchers should consider the specific requirements of their experimental design, including the desired detection method and the need for quantitative analysis, when selecting between these two hypoxia markers.
References
- 1. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging hypoxia after oxygenation-modification: comparing [18F]FMISO autoradiography with pimonidazole immunohistochemistry in human xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 11. induction-of-tumour-hypoxia-post-irradiation-a-method-for-increasing-the-sensitizing-efficiency-of-misonidazole-and-rsu-1069-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 12. The demonstration of in vivo this compound tumour toxicity using post radiation hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Misonidazole in Clinical Trials: A Comparative Analysis Against Standard Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial results for misonidazole, a hypoxic cell radiosensitizer, against standard radiotherapy alone, which serves as the control arm in these studies. This compound was developed to increase the sensitivity of hypoxic tumor cells to radiation, a significant challenge in cancer therapy.[1] The following sections detail the quantitative outcomes, experimental protocols, and logical workflows of key clinical trials investigating the efficacy and safety of this compound.
Quantitative Data Summary
The clinical efficacy of this compound as an adjunct to radiotherapy has been investigated in various cancer types. The following tables summarize the key quantitative data from these trials, comparing outcomes for patients treated with this compound and radiotherapy versus radiotherapy alone.
Head and Neck Squamous Cell Carcinoma
A phase III trial by the Radiation Therapy Oncology Group (RTOG) evaluated this compound in patients with advanced, inoperable squamous cell carcinoma of the head and neck.
Table 1: Efficacy and Survival in Head and Neck Cancer [2]
| Outcome | This compound + Radiotherapy | Radiotherapy Alone |
| Number of Patients | 153 | 153 |
| Primary Tumor Clearance | 55-60% | 55-60% |
| 2-Year Loco-regional Control | 22% | 26% |
| 1-Year Survival | ~55% | ~55% |
| 3-Year Survival | ~22% | ~22% |
| Distant Metastases as First Site of Failure | ~12-13% | ~12-13% |
In a separate randomized prospective trial for unresectable squamous cell carcinoma of the head and neck, the following outcomes were observed:
Table 2: Response and Control Rates in Unresectable Head and Neck Cancer [3]
| Outcome | This compound + Radiotherapy | Radiotherapy Alone |
| Number of Patients Analyzed | 21 | 19 |
| Initial Complete Response Rate | 48% | 53% |
| 2-Year Loco-regional Control Rate | 17% | 10% |
Non-Small Cell Lung Cancer
An RTOG prospective randomized trial assessed the impact of this compound in patients with unresectable, locally advanced non-small cell lung cancer.
Table 3: Efficacy and Survival in Non-Small Cell Lung Cancer [4]
| Outcome | This compound + Radiotherapy | Radiotherapy Alone |
| Number of Evaluable Patients | 116 | 123 |
| Complete Tumor Regression | 21% | 27% |
| Median Survival | 7.4 months | 8.0 months |
Malignant Glioma
A randomized prospective RTOG study compared this compound-sensitized radiotherapy plus BCNU with radiotherapy plus BCNU for the treatment of malignant glioma after surgery.
Table 4: Survival in Malignant Glioma [5]
| Outcome | This compound + RT + BCNU | RT + BCNU |
| Number of Randomized Patients | ~122 | ~123 |
| Median Survival | 10.7 months | 12.6 months |
Toxicity Profile of this compound
A significant factor in the clinical evaluation of this compound has been its toxicity profile, particularly neurotoxicity.
Table 5: Adverse Events Associated with this compound
| Adverse Event | Incidence/Severity | Study Population | Citation |
| Peripheral Neuropathy | Mild to severe, dose-limiting | Various cancers | [6][7][8] |
| Central Nervous System Toxicity | 3% | Malignant Glioma | [5] |
| Nausea and Vomiting | Moderate incidence | Various cancers | [6][7] |
| Dermatitis | Two reported cases of drug-related skin hypersensitivity | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. The following sections describe the protocols for the key studies cited.
RTOG Phase III Trial in Head and Neck Cancer[2]
-
Patient Population: 306 patients with advanced, inoperable squamous cancer of the head and neck (AJC Stage III-IV). 78% of cases were T3 or T4 lesions, and 84% had N+ necks.
-
This compound Arm:
-
This compound Dosing: 2.0 gm/m² administered orally once a week for 6 weeks (total dose of 12 gm/m²).
-
Radiotherapy Regimen: Two separate radiation treatments were given on the day of this compound administration (2.5 Gy in the morning, 2.1 Gy in the afternoon). The total tumor dose was identical to the control arm, with a spinal cord dose limitation of 40.0 Gy.
-
-
Control Arm (Radiotherapy Alone):
-
Radiotherapy Regimen: Standard fractionation of 5 treatments per week. The total tumor dose was identical to the experimental arm, with a spinal cord dose limitation of 45.0 Gy.
-
RTOG Trial in Non-Small Cell Lung Cancer[4]
-
Patient Population: 268 patients with unresectable, locally advanced (RTOG Stage III) non-small cell lung cancer.
-
This compound Arm:
-
This compound Dosing: 400 mg/m² administered 2-4 hours prior to radiotherapy daily for 5-6 weeks, up to a maximum dose of 12 g/m².
-
Radiotherapy Regimen: 50 Gy to a large field followed by a 10 Gy boost.
-
-
Control Arm (Radiotherapy Alone):
-
Radiotherapy Regimen: 50 Gy to a large field followed by a 10 Gy boost.
-
RTOG Trial in Malignant Glioma[5]
-
Patient Population: 245 patients with malignant glioma who had undergone surgery.
-
This compound Arm (Group B):
-
This compound Dosing: 2.5 gm/m² given orally once a week for six weeks (total dose of 15 gm/m²), four hours prior to the Monday radiation session.
-
Radiotherapy Regimen: 400 cGy on Mondays. 150 cGy on Tuesdays, Thursdays, and Fridays to a total of 5100 cGy over 6 weeks. An additional 900 cGy over 5 fractions was given without this compound.
-
Chemotherapy: BCNU (80 mg/m² on days 3, 4, 5, repeated every 8 weeks for 2 years).
-
-
Control Arm (Group A):
-
Radiotherapy Regimen: Conventional radiation therapy of 6000 cGy over 6-7 weeks to the whole brain.
-
Chemotherapy: BCNU (80 mg/m² on days 3, 4, 5, repeated every 8 weeks for 2 years).
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the clinical trial protocols described above.
Caption: Workflow for the RTOG Phase III trial in head and neck cancer.
Caption: Workflow for the RTOG trial in non-small cell lung cancer.
Caption: Workflow for the RTOG trial in malignant glioma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Failure of this compound-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II study of the hypoxic cell sensitizer this compound as an adjunct to high fractional dose radiotherapy in patients with unresectable squamous cell carcinoma of the head and neck: a RTOG randomized study (#79-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiation therapy alone or combined with this compound in the treatment of locally advanced non-oat cell lung cancer: report of an RTOG prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized comparison of this compound sensitized radiotherapy plus BCNU and radiotherapy plus BCNU for treatment of malignant glioma after surgery; preliminary results of an RTOG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation Therapy Oncology Group clinical trials with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trials of this compound in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New side effect of the hypoxic cell sensitizer, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Chemosensitizing Potential of Misonidazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemosensitizing potential of various misonidazole analogs, focusing on their efficacy in enhancing the cytotoxicity of chemotherapeutic agents. The information presented is collated from preclinical studies and is intended to aid in the evaluation and selection of these compounds for further research and development.
Comparative Efficacy of this compound Analogs
The chemosensitizing effect of this compound and its analogs is primarily attributed to their ability to sensitize hypoxic tumor cells, a population notoriously resistant to conventional therapies. This sensitization is often quantified by a Sensitizer Enhancement Ratio (SER) or a Dose Modification Factor (DMF), which indicate the factor by which the efficacy of a chemotherapeutic agent is increased in the presence of the sensitizer.
Below are tables summarizing the quantitative data from various studies comparing the chemosensitizing and radiosensitizing effects of this compound and its key analogs: pimonidazole, etanidazole, and desmethylthis compound.
Table 1: Comparative Radiosensitization by this compound and its Analogs
| Analog | Tumor Model | Radiation Dose | Sensitizer Dose | Sensitizer Enhancement Ratio (SER) / Dose Modification Factor (DMF) | Reference |
| This compound | C3H mammary carcinoma | Single dose | 1.0 mg/g | 2.2 (ER) | [1] |
| This compound | C3H mammary carcinoma | 5 daily fractions | 0.3 mg/g per fraction | ~1.3 (ER) | [1] |
| Pimonidazole | EMT6/SF, SCC-VII/SF | - | Similar concentrations to Etanidazole | Similar to Etanidazole | [2] |
| Pimonidazole | MDAH-MCa-4 | Single dose | ~0.36 µmoles/g | 1.56 (DMF) | [3] |
| Etanidazole | MDAH-MCa-4 | Single dose | ~0.32 µmoles/g | 1.92 (DMF) | [3] |
| Etanidazole | MDAH-MCa-4 | Single dose | ~0.21 µmoles/g | 1.69 (DMF) | [3] |
| Nimorazole | C3H mammary carcinoma | Single dose | 0.1-1.0 mg/g | ~1.4 (ER) | [1] |
| Nimorazole | C3H mammary carcinoma | 5 daily fractions | 0.3 mg/g per fraction | ~1.3 (ER) | [1] |
Table 2: Chemosensitization by this compound and Analogs with Various Agents
| Sensitizer | Chemotherapeutic Agent | Tumor Model | Sensitizer Dose | Effect | Reference |
| This compound | Melphalan | Mouse tumors | 0.5-0.75 mg/g | Dose-dependent interaction | [4] |
| This compound | Cyclophosphamide | Mouse tumors | 0.5-0.75 mg/g | Additive effect | [4] |
| This compound | CCNU | L1210/0 (sensitive) | 5.0 mmol/kg | Significant potentiation | [5] |
| This compound | CCNU | L1210/BCNU (resistant) | 5.0 mmol/kg | No significant improvement | [5] |
| Ro 05-9963 | Melphalan, Cyclophosphamide | Mouse tumors | - | No more effective than this compound | [4] |
| Ro 03-8799 | Melphalan, Cyclophosphamide | Mouse tumors | - | No more effective than this compound | [4] |
Experimental Protocols
Clonogenic Survival Assay
The clonogenic assay is a fundamental in vitro method to determine the ability of a single cell to proliferate and form a colony, thereby assessing the cytotoxic and chemosensitizing effects of drugs.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates or culture dishes
-
This compound analog and chemotherapeutic agent of interest
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield a countable number of colonies in the control wells.
-
Drug Treatment: After allowing the cells to attach overnight, expose them to the this compound analog for a specified duration under hypoxic conditions (e.g., 0.1% O2). Subsequently, add the chemotherapeutic agent at various concentrations and incubate for the desired period. Include appropriate controls (untreated, sensitizer alone, chemotherapeutic agent alone).
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.
-
Fixation and Staining: Once colonies are visible (typically >50 cells), aspirate the medium, wash the wells with PBS, and fix the colonies with the fixation solution for 15-30 minutes. After fixation, stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can then be calculated by dividing the SF of the chemotherapeutic agent alone by the SF of the combination treatment at the same drug concentration.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a treatment regimen by measuring the time it takes for a tumor to regrow to a specific size after treatment.
Materials:
-
Animal model (e.g., immunodeficient mice)
-
Tumor cells for implantation
-
This compound analog and chemotherapeutic agent
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation: Inject a known number of tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach the desired size, randomize the animals into treatment groups (e.g., vehicle control, sensitizer alone, chemotherapeutic agent alone, combination). Administer the drugs according to the planned schedule, dose, and route of administration.
-
Continued Monitoring: Continue to measure tumor volume and monitor the animals' health throughout the experiment.
-
Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach a predetermined size (e.g., 1000 mm³) compared to the control group. The enhancement in tumor growth delay by the sensitizer can be calculated to assess its in vivo efficacy.[1][6][7][8][9]
Signaling Pathways and Mechanisms of Action
The chemosensitizing effect of this compound and its analogs is intricately linked to the hypoxic tumor microenvironment. Under low oxygen conditions, these compounds are bioreductively activated to form reactive intermediates that can potentiate the effects of chemotherapy.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
A key player in the cellular response to hypoxia is the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for proteasomal degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, under hypoxic conditions, PHDs are inhibited, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in various aspects of cancer progression, including angiogenesis, glucose metabolism, and resistance to therapy.[10][11][12][13]
This compound and its analogs, being nitroimidazoles, are preferentially reduced in hypoxic cells. This reduction process can generate reactive oxygen species (ROS) and other reactive intermediates. While the exact molecular interaction with the HIF-1α pathway is still under investigation, it is hypothesized that the reductive metabolites of this compound analogs can interfere with cellular redox balance and potentially modulate the activity of HIF-1α or its downstream targets, thereby influencing the cellular response to chemotherapy.
Caption: HIF-1α signaling under normoxia and hypoxia, and the proposed mechanism of action for this compound analogs.
DNA Damage and Repair Pathways
Another crucial mechanism by which this compound analogs exert their chemosensitizing effects is through the induction of DNA damage and the inhibition of DNA repair processes. Under hypoxic conditions, the reactive intermediates of these analogs can directly cause DNA strand breaks.[2][14] Furthermore, some studies suggest that these compounds can interfere with the cellular DNA repair machinery, making cancer cells more susceptible to the DNA-damaging effects of chemotherapeutic agents.[15][16] This dual action of inducing DNA damage and inhibiting its repair significantly enhances the overall cytotoxicity of the combination therapy.
Experimental Workflow
The evaluation of a novel this compound analog as a chemosensitizer typically follows a structured preclinical workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical workflow for the evaluation of this compound analogs as chemosensitizers.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of radiosensitization by etanidazole and pimonidazole in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemosensitization of mouse tumors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo chemosensitization by this compound in sensitive and resistant tumor lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three endpoints of in vivo tumour radiobiology and their statistical estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative DNA damage and repair induced by this compound, CB 1954 and RSU 1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repair of DNA breaks after irradiation in this compound or oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
